molecular formula C15H22O2 B12299237 (-)-Cadin-4,10(15)-dien-11-oic acid

(-)-Cadin-4,10(15)-dien-11-oic acid

Katalognummer: B12299237
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: DTPZSZZVUKXNSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Cadin-4,10(15)-dien-11-oic acid is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

5-methylidene-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17)

InChI-Schlüssel

DTPZSZZVUKXNSJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Spectroscopic and Structural Elucidation of Cadinane Sesquiterpenoids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for publicly available spectroscopic data (NMR, MS, IR) for (-)-Cadin-4,10(15)-dien-11-oic acid (CAS 1124353-23-6) did not yield specific experimental datasets. The information presented herein utilizes data for a closely related and well-characterized cadinane (B1243036) sesquiterpenoid, (+)-10-hydroxy-4-cadinene, to serve as a representative technical guide for researchers, scientists, and drug development professionals. The methodologies and data presentation are intended to illustrate the standard analytical workflow for this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used in the characterization of cadinane sesquiterpenoids, using (+)-10-hydroxy-4-cadinene as a case study. The data is sourced from a study on cadinane sesquiterpenes isolated from the brown alga Dictyopteris divaricata.

Introduction to Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic carbon skeleton. These compounds are found in a wide variety of terrestrial plants and marine organisms and are known to exhibit a range of biological activities. The precise structural elucidation of these molecules is critical for understanding their chemical properties and potential therapeutic applications. This is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data for (+)-10-hydroxy-4-cadinene

The following tables summarize the quantitative spectroscopic data obtained for the representative cadinane sesquiterpenoid, (+)-10-hydroxy-4-cadinene.

Table 1: ¹H NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.85m
1.95m
1.50m
32.15m
55.40br s
62.05m
71.25m
1.60m
1.40m
1.70m
1.30m
120.90d7.0
130.85d7.0
141.65s
151.20s

Table 2: ¹³C NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (125 MHz, CDCl₃)

PositionδC (ppm)Type
149.5CH
224.5CH₂
331.0CH₂
4134.5C
5121.0CH
641.0CH
742.0CH
822.0CH₂
945.0CH₂
1072.0C
1133.5CH
1221.5CH₃
1316.5CH₃
1423.5CH₃
1524.0CH₃

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for (+)-10-hydroxy-4-cadinene

TechniqueData
HRESIMS m/z 222.1984 [M]⁺ (calcd for C₁₅H₂₆O, 222.1984)
IR (film) νₘₐₓ 3400, 2950, 1650, 1450, 1370 cm⁻¹

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the isolation and characterization of natural products.

3.1 General Experimental Procedures Optical rotations are measured on a digital polarimeter. UV spectra are obtained using a UV-visible spectrophotometer. IR spectra are recorded on an FT-IR spectrometer. NMR spectra are typically recorded on a 500 MHz spectrometer in CDCl₃, with chemical shifts referenced to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl₃). High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) mass spectrometer.

3.2 Extraction and Isolation The source material (e.g., dried algal biomass) is typically extracted with a suitable organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves an initial fractionation using vacuum liquid chromatography (VLC) over silica (B1680970) gel, followed by repeated column chromatography on silica gel and/or Sephadex LH-20. Final purification is often achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3.3 Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon skeleton and the placement of protons and functional groups. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity within the molecule.

  • Mass Spectrometry: HRESIMS is used to determine the exact molecular formula of the compound.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Plant/Alga) Extraction Solvent Extraction NaturalSource->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (VLC, CC, HPLC) CrudeExtract->Chromatography PureCompound Pure Compound Chromatography->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) PureCompound->NMR MS Mass Spectrometry (HRESIMS) PureCompound->MS IR Infrared Spectroscopy PureCompound->IR DataAnalysis Data Analysis & Integration NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Final Chemical Structure DataAnalysis->Structure

Unveiling (-)-Cadin-4,10(15)-dien-11-oic Acid: A Sesquiterpenoid from Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the discovery, history, and chemical properties of (-)-Cadin-4,10(15)-dien-11-oic acid, a sesquiterpenoid isolated from the traditional Chinese medicinal plant, Eupatorium lindleyanum. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the compound's origins and characteristics.

Introduction

This compound is a naturally occurring sesquiterpenoid, a class of organic compounds valued for their diverse biological activities. This particular cadinane-type sesquiterpene was first identified as a new natural product from Eupatorium lindleyanum, a plant with a long history of use in traditional Chinese medicine for treating respiratory ailments.[1][2][3] The discovery of this compound has contributed to the growing body of knowledge regarding the phytochemical constituents of this medicinally important plant species.

Discovery and History

The first documented isolation and structural elucidation of this compound was reported by a team of researchers led by Guan Ye in 2008. Their work, titled "A new cadinane (B1243036) type sesquiterpene from Eupatorium lindleyanum (Compositae)," detailed the phytochemical investigation of this plant, which led to the identification of this novel compound.[4] Eupatorium lindleyanum has been a subject of interest for its rich composition of terpenoids, which are believed to be responsible for its therapeutic properties, including anti-inflammatory and anti-asthmatic effects.[1][2][3] The isolation of this compound added a new member to the cadinane subgroup of sesquiterpenoids found within this plant.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its identification, characterization, and potential application in research and development.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[5]
Molecular Weight 234.33 g/mol [5]
CAS Number 1124353-23-6[5]
Appearance Powder[6]

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures. The following is a detailed description of the methodologies adapted from the original research.

Plant Material and Extraction

The whole plant of Eupatorium lindleyanum was collected, air-dried, and pulverized. The powdered plant material was then subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The crude extract underwent a multi-step purification process to isolate the target compound. This typically involves:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility.

  • Column Chromatography: The fraction containing the compound of interest is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, a mixture of petroleum ether and acetone (B3395972) with increasing polarity, is used to separate the different components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as the carboxylic acid.

  • Optical Rotation: The specific rotation was measured to determine the stereochemistry of the compound, confirming it as the (-)-enantiomer.

Potential Biological Activity

While the original discovery paper focused on the isolation and structural elucidation, the broader context of research on Eupatorium lindleyanum suggests potential biological activities for its constituents. Sesquiterpenoids isolated from this plant have been reported to possess anti-inflammatory and cytotoxic properties.[6][7][8] Further investigation into the specific biological effects of this compound is warranted to explore its therapeutic potential.

Logical Workflow for Natural Product Discovery

The discovery of this compound followed a classical natural product chemistry workflow. This process is visualized in the diagram below.

Natural Product Discovery Workflow A Plant Collection & Identification (Eupatorium lindleyanum) B Extraction & Fractionation A->B Processing C Chromatographic Separation (Column Chromatography, HPLC) B->C Purification D Pure Compound Isolation (this compound) C->D Isolation E Structure Elucidation (NMR, MS, IR) D->E Analysis F Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity) D->F Testing G Identification of New Natural Product E->G Confirmation

Figure 1. A generalized workflow for the discovery and characterization of novel natural products from a plant source.

Conclusion

This compound is a significant addition to the family of cadinane-type sesquiterpenoids. Its discovery from Eupatorium lindleyanum underscores the importance of exploring traditional medicinal plants as sources of novel chemical entities. This guide provides a foundational understanding of the history, discovery, and chemical properties of this compound, which will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are encouraged to fully elucidate the biological activities and potential therapeutic applications of this intriguing molecule.

References

An In-Depth Technical Guide to (-)-Cadin-4,10(15)-dien-11-oic Acid: Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Cadin-4,10(15)-dien-11-oic acid, a sesquiterpenoid of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on its characteristics, potential biological activities, and the methodologies for its study.

Core Chemical and Physical Properties

This compound is a naturally occurring sesquiterpenoid.[1][2] Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1]
CAS Number 1124353-23-6[1]
IUPAC Name (1S,4aR,8aR)-1-isopropyl-8-methylene-1,2,3,4,4a,7,8,8a-octahydronaphthalene-6-carboxylic acid
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
Optical Rotation Not specified in available literature

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive public spectral database for this specific compound is not available, the following are expected characteristic signals based on its structure and the analysis of related cadinane (B1243036) sesquiterpenoids.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H-NMR Signals corresponding to olefinic protons, protons adjacent to the carboxylic acid group, isopropyl group protons, and aliphatic protons of the bicyclic system.
¹³C-NMR Resonances for the carboxylic acid carbon, sp² carbons of the double bonds, and sp³ carbons of the cadinane skeleton.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretching of the alkenes, and C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (234.33 g/mol ) and fragmentation patterns typical of cadinane sesquiterpenoids.

Experimental Protocols

Isolation from Natural Sources

This compound is a natural product that can be isolated from various plant species, with Eupatorium adenophorum being a notable source.[3][4][5] A general protocol for the isolation of sesquiterpenoids from Eupatorium species is as follows:

Experimental Workflow: Isolation of Sesquiterpenoids from Eupatorium

G Isolation Workflow A Plant Material Collection & Drying B Extraction with Organic Solvent (e.g., Ethanol) A->B C Solvent Evaporation B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Further Purification (e.g., HPLC, Prep-TLC) F->G H Isolated this compound G->H

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol (B145695) or ethyl acetate, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate).

  • Purification: Fractions containing the target compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure this compound.

Chemical Synthesis

While a specific total synthesis for this compound is not detailed in the available literature, the synthesis of the related cadalen-15-oic acid has been described.[6] These synthetic routes can serve as a foundation for developing a synthesis strategy for the target molecule. The synthesis of cadinane-type sesquiterpenes often involves multi-step processes utilizing various organic reactions to construct the characteristic bicyclic core and introduce the necessary functional groups.

Biological Activity and Signaling Pathways

Cadinane sesquiterpenoids, including this compound, are recognized for their potential anti-inflammatory properties.[1] The primary mechanism of action for many sesquiterpenoids involves the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway. The inhibition can occur at various stages, such as preventing the degradation of IκBα (the inhibitory protein of NF-κB) or blocking the nuclear translocation of the active NF-κB subunits.

Signaling Pathway: NF-κB Inhibition by Sesquiterpenoids

Caption: Potential inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Sesquiterpenoids can modulate this pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK, thereby reducing the production of pro-inflammatory mediators.

Signaling Pathway: MAPK Modulation by Sesquiterpenoids

G MAPK Signaling Modulation Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Cadinane This compound Cadinane->MAPKK Inhibits

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound represents a promising natural product for further investigation, particularly in the context of developing novel anti-inflammatory agents. While foundational chemical data is available, this guide highlights the need for further experimental determination of its specific physical properties and detailed elucidation of its biological mechanisms of action. The provided experimental frameworks and signaling pathway diagrams offer a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related cadinane sesquiterpenoids.

References

Potential Biological Activities of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid belonging to the cadinane (B1243036) subclass. Sesquiterpenoids are a diverse group of natural products known for their wide range of biological activities, making them a subject of significant interest in the fields of pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the currently understood potential biological activities of this compound, with a focus on its cytotoxic and antifungal properties. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents. While direct biological data for this specific compound is limited, this paper will draw upon evidence from closely related analogues isolated from the same natural source, Eupatorium adenophorum (also known as Ageratina adenophora), to infer its potential activities.

Natural Source and Chemical Profile

This compound is a cadinane sesquiterpene that has been identified in the invasive plant species Eupatorium adenophorum. This plant is a rich source of various bioactive compounds, particularly sesquiterpenoids, which are believed to contribute to its medicinal properties and, in some cases, its toxicity.[2][3][4] The isolation and characterization of numerous cadinane derivatives from E. adenophorum have prompted investigations into their pharmacological potential.

Potential Biological Activities

Based on studies of analogous compounds from Eupatorium adenophorum, this compound is predicted to exhibit cytotoxic and antifungal activities.

Cytotoxic Activity

Research on cadinane sesquiterpenes isolated from the leaves of Eupatorium adenophorum has demonstrated their potential as cytotoxic agents. A study by He et al. (2008) reported the isolation of four new cadinane sesquiterpenes, one of which (referred to as compound 4) exhibited in vitro cytotoxicity against several human cancer cell lines: HCT-8 (ileocecal adenocarcinoma), Bel-7402 (hepatocellular carcinoma), and A2780 (ovarian cancer).[3] While the precise structure of compound 4 in this study and its direct relation to this compound require further clarification from the full-text article, this finding suggests that the cadinane skeleton is a promising scaffold for the development of novel anticancer agents.

Table 1: Cytotoxicity of a Related Cadinane Sesquiterpene from Eupatorium adenophorum

CompoundCell LineActivity
Cadinane Sesquiterpene (Compound 4)HCT-8Cytotoxic
Cadinane Sesquiterpene (Compound 4)Bel-7402Cytotoxic
Cadinane Sesquiterpene (Compound 4)A2780Cytotoxic

Source: He et al., Journal of Natural Products, 2008[3]

Antifungal Activity

Several studies have highlighted the antifungal potential of cadinene sesquiterpenes from E. adenophorum. One study investigated five cadinene sesquiterpenes for their in vitro activity against four phytopathogenic fungi. One of the tested compounds, cadinan-3-ene-2,7-dione, showed significant inhibitory effects against Sclerotium rolfsii and Rhizoctonia solani.[1] Another investigation into cadinane-type sesquiterpenes from the same plant reported inhibitory activity against several wood-decaying fungi, with EC50 values ranging from 74.5 to 187.4 μg/mL.[5] These findings strongly suggest that this compound, as a member of this class of compounds, may also possess antifungal properties.

Table 2: Antifungal Activity of Cadinene Sesquiterpenes from Eupatorium adenophorum

CompoundFungal SpeciesED50 (μg/mL)
Cadinan-3-ene-2,7-dioneSclerotium rolfsii181.60 ± 0.58
Cadinan-3-ene-2,7-dioneRhizoctonia solani189.74 ± 1.03

Source: Kundu et al., Journal of Environmental Science and Health, Part B, 2013[1]

Table 3: Antifungal Activity of Cadinane-Type Sesquiterpenes from Eupatorium adenophorum against Wood-Decaying Fungi

Compound ClassFungal SpeciesEC50 Range (μg/mL)
Cadinane-Type SesquiterpenesInonotus hispida, Inonotus obliquus, Inonotus cuticularis74.5 - 187.4

Source: Chemistry & Biodiversity, 2023[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the cytotoxic and antifungal activities of sesquiterpenoids, based on methodologies reported in the literature for similar compounds.

Cytotoxicity Assay (MTT Assay)

A common method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-8, Bel-7402, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound, this compound, and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Cancer Cell Culture B Seed Cells in 96-well Plates A->B C Add Test Compound B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add Solubilizer (DMSO) F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Fungal Culture B Prepare Inoculum A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Compound C->D E Incubate D->E F Observe Fungal Growth E->F G Determine MIC F->G Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors This compound->Mitochondrial Stress

References

(-)-Cadin-4,10(15)-dien-11-oic Acid: A Sesquiterpenoid in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid carboxylic acid, a class of natural products with emerging significance in plant defense. While research on this specific compound is nascent, its structural relatives within the cadinane (B1243036) sesquiterpenoid family are well-established phytoalexins, particularly in commercially important crops like cotton (Gossypium spp.). This guide synthesizes the current understanding of the biosynthesis, proposed mechanism of action, and potential role of this compound in protecting plants against pathogens and herbivores. Drawing parallels from closely related and better-studied sesquiterpenoid carboxylic acids, this document provides insights into its potential efficacy and the signaling pathways that likely regulate its production. Detailed experimental protocols for the extraction, purification, and analysis of related compounds are also presented to facilitate further research in this area.

Introduction

Plants have evolved a sophisticated chemical defense system to ward off a myriad of threats, including pathogenic fungi, bacteria, and herbivorous insects. A key component of this defense arsenal (B13267) is the production of secondary metabolites, among which sesquiterpenoids play a crucial role. These 15-carbon compounds are biosynthetically derived from farnesyl pyrophosphate and exhibit a vast structural diversity, leading to a wide range of biological activities.[1]

This compound belongs to the cadinane subgroup of sesquiterpenoids. While direct evidence for its role as a phytoalexin is still emerging, its chemical structure as a carboxylic acid derivative of a cadinene backbone is noteworthy. Sesquiterpenoid carboxylic acids (SCAs) have been identified as potent defense compounds in various plant species. For instance, in wild tomato species, SCAs produced in glandular trichomes have been shown to deter insect feeding and reduce larval survival.[2]

This guide will delve into the known aspects of cadinane sesquiterpenoid biosynthesis, propose a likely biosynthetic pathway for this compound, and discuss its potential role in plant defense, supported by data from analogous compounds. Furthermore, we will explore the signaling cascades, particularly the jasmonic acid pathway, that are known to induce the production of these defensive molecules.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 precursor, farnesyl pyrophosphate (FPP).

The cyclization of FPP is the committed step in the biosynthesis of the vast array of sesquiterpenoid skeletons. In the case of cadinane sesquiterpenoids, this reaction is catalyzed by a class of enzymes known as cadinene synthases. In cotton, (+)-δ-cadinene synthase is a key enzyme that produces (+)-δ-cadinene, a precursor to various phytoalexins like gossypol.

The conversion of a sesquiterpene hydrocarbon, such as a cadinene isomer, to a carboxylic acid likely involves a series of oxidation reactions. This is often mediated by cytochrome P450 monooxygenases (CYP450s) and NAD(P)+-dependent dehydrogenases.[4] A plausible biosynthetic pathway for this compound is proposed below.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cadinene (-)-Cadinene Precursor FPP->Cadinene (-)-Cadinene Synthase Alcohol Cadin-dien-11-ol Cadinene->Alcohol Cytochrome P450 Hydroxylase Aldehyde Cadin-dien-11-al Alcohol->Aldehyde Alcohol Dehydrogenase Acid This compound Aldehyde->Acid Aldehyde Dehydrogenase

Figure 1: Proposed biosynthetic pathway for this compound.

Role in Plant Defense: Evidence from Analogous Compounds

Direct quantitative data on the defensive properties of this compound are not yet available in the scientific literature. However, studies on other sesquiterpenoid carboxylic acids provide strong evidence for their role in protecting plants against herbivores.

A study on the wild tomato species Lycopersicon hirsutum f. typicum demonstrated that a mixture of sesquiterpenoid carboxylic acids, including (+)-(E)-α-santalen-12-oic acid, (-)-(E)-endo-α-bergamoten-12-oic acid, and (+)-(E)-endo-β-bergamoten-12-oic acid, significantly impacted the feeding behavior and survival of two major agricultural pests, Helicoverpa zea and Spodoptera exigua.[2]

Table 1: Efficacy of Sesquiterpenoid Carboxylic Acids (SCAs) Against Lepidopteran Pests

Pest Species Bioassay Concentration Effect Reference
Helicoverpa zea Artificial Diet 2 mg SCA/g diet Reduced larval survival and development [2]
Spodoptera exigua Artificial Diet 2 mg SCA/g diet Reduced larval survival and development [2]
Helicoverpa zea Leaf Application > 2 mg SCA/g leaf Feeding deterrence [2]

| Spodoptera exigua | Leaf Application | > 2 mg SCA/g leaf | Feeding deterrence |[2] |

Table 2: Concentration of Sesquiterpenoid Carboxylic Acids (SCAs) in Wild Tomato

Plant Tissue Condition Concentration (mg SCA/g fresh weight) Reference
Glandular Trichomes Constitutive High (specific value not reported) [2]

| Leaf Tissue | Constitutive | > 2 |[2] |

These data suggest that if this compound is produced in plants at comparable concentrations, it could serve as an effective defense against herbivorous insects.

Regulation of Biosynthesis: The Jasmonic Acid Signaling Pathway

The production of defensive sesquiterpenoids in plants is tightly regulated and often induced in response to pathogen attack or herbivory. The jasmonic acid (JA) signaling pathway is a central regulator of these induced defense responses.[5][6]

Upon tissue damage or perception of elicitors, the biosynthesis of jasmonic acid is initiated. JA is then conjugated to the amino acid isoleucine to form the bioactive compound jasmonoyl-isoleucine (JA-Ile).[7][8] JA-Ile acts as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.

The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of downstream genes, including those encoding sesquiterpene synthases and the enzymes involved in subsequent oxidation steps.[5][7]

JASignaling cluster_0 Cytoplasm cluster_1 Nucleus Elicitor Pathogen/Herbivore Elicitor JA_Biosynthesis Jasmonic Acid Biosynthesis Elicitor->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses TPS_Genes Sesquiterpene Synthase Genes MYC2->TPS_Genes activates transcription of Defense_Compound This compound Production TPS_Genes->Defense_Compound

Figure 2: Jasmonic acid signaling pathway leading to sesquiterpenoid biosynthesis.

Experimental Protocols

Extraction and Purification of Sesquiterpenoid Carboxylic Acids

This protocol is adapted from general methods for the extraction and purification of sesquiterpenoids from plant tissues.[9]

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • 95% Ethanol (B145695) (EtOH)

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the dried plant material in 95% EtOH at room temperature for 72 hours. Repeat the extraction three times. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Sequentially partition the aqueous suspension with solvents of increasing polarity: first with petroleum ether, then with ethyl acetate, and finally with n-butanol. Collect each fraction separately. Sesquiterpenoid carboxylic acids are expected to be enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography: Pack a glass column with silica gel equilibrated with a non-polar solvent (e.g., hexane). Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Monitoring: Collect the eluate in fractions and monitor the separation using TLC. Pool the fractions containing the compounds of interest.

  • HPLC Purification: Further purify the pooled fractions using preparative or semi-preparative HPLC to isolate the pure this compound.

ExtractionWorkflow PlantMaterial Dried Plant Material EthanolExtraction Ethanol Extraction PlantMaterial->EthanolExtraction CrudeExtract Crude Ethanol Extract EthanolExtraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography EnrichedFractions Enriched Fractions ColumnChromatography->EnrichedFractions HPLC HPLC Purification EnrichedFractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 3: General workflow for the extraction and purification of sesquiterpenoid carboxylic acids.
Quantification of Sesquiterpenoid Carboxylic Acids

Quantification is typically performed using HPLC coupled with a UV or mass spectrometry (MS) detector.

Procedure:

  • Prepare a standard curve using a purified and quantified standard of this compound.

  • Extract the plant tissue as described above (a smaller scale extraction may be sufficient).

  • Inject a known volume of the extract onto the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of the compound in the sample by comparing the peak area to the standard curve.

Conclusion and Future Directions

This compound represents a promising but understudied molecule in the field of plant chemical ecology. Based on its structure and the known biological activities of related sesquiterpenoid carboxylic acids, it is highly likely to play a role in plant defense against pathogens and herbivores.

Future research should focus on:

  • Isolation and Structure Elucidation: Confirming the presence and structure of this compound in various plant species, particularly those known to produce other cadinane sesquiterpenoids.

  • Quantitative Bioassays: Determining the specific antifungal, antibacterial, and insecticidal activities of the purified compound.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the specific cadinene synthase, cytochrome P450s, and dehydrogenases involved in its biosynthesis.

  • In planta Functional Analysis: Using techniques such as gene silencing or overexpression to confirm the role of this compound in plant defense in a whole-plant context.

  • Signaling and Regulation: Investigating the specific signaling pathways, beyond jasmonic acid, that may regulate its production and its potential role as a signaling molecule itself.

A deeper understanding of this compound and its role in plant defense could open new avenues for the development of novel, bio-based pesticides and for the engineering of crops with enhanced resistance to pests and diseases.

References

A Comprehensive Technical Guide to Cadinane-Type Sesquiterpenes: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane-type sesquiterpenes are a large and structurally diverse class of bicyclic sesquiterpenoids derived from the cyclization of farnesyl pyrophosphate. Widely distributed in the plant kingdom, fungi, and marine organisms, these compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive review of cadinane-type sesquiterpenes, focusing on their isolation, structural elucidation, and prominent biological activities, with a particular emphasis on their potential as therapeutic agents.

Isolation and Structural Elucidation of Cadinane-Type Sesquiterpenes

The isolation and structural characterization of cadinane-type sesquiterpenes from natural sources is a critical first step in their investigation. A typical workflow involves a series of chromatographic and spectroscopic techniques.

General Workflow

The general procedure for isolating and identifying these compounds is outlined below. This multi-step process ensures the purification of individual sesquiterpenes and the accurate determination of their complex stereochemistry.

G General Workflow for Isolation and Structure Elucidation A Sample Collection and Preparation (e.g., grinding, drying) B Extraction (e.g., maceration, Soxhlet with organic solvents) A->B C Fractionation (e.g., column chromatography with silica (B1680970) gel) B->C D Purification (e.g., preparative HPLC, TLC) C->D E Structural Elucidation D->E H Bioactivity Screening D->H F Spectroscopic Analysis (NMR: 1H, 13C, COSY, HMQC, HMBC; MS: HRESIMS) E->F Primary Method G X-ray Crystallography (for absolute configuration) E->G Confirmatory Method

A generalized workflow for the isolation and structural elucidation of cadinane-type sesquiterpenes.

Biological Activities of Cadinane-Type Sesquiterpenes

Cadinane-type sesquiterpenes exhibit a remarkable array of biological activities, making them promising candidates for drug development. The following sections summarize their key pharmacological effects, supported by quantitative data.

Anti-inflammatory Activity

Several cadinane-type sesquiterpenes have demonstrated potent anti-inflammatory effects. Their activity is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3][4]

CompoundSourceAssayIC50/EC50 (µM)Reference
MappianiodeneMappianthus iodoidesNO Production Inhibition (RAW 264.7)Equivalent to hydrocortisone[3]
Phacadinane ACurcuma phaeocaulisNO Production Inhibition (RAW 264.7)3.88 ± 0.58[4]
Phacadinane BCurcuma phaeocaulisNO Production Inhibition (RAW 264.7)2.25 ± 0.71[4]
(+)-aristoloneAcanthella cavernosaTNF-α and CCL2 release inhibition (RAW 264.7)-[5]
Anti-HIV Activity

A number of cadinane-type sesquiterpenes have been identified as inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3]

CompoundSourceAssayEC50 (µM)Reference
Mappianiodene and 7 analoguesMappianthus iodoidesHIV-1 Reverse Transcriptase Inhibition0.17 to 9.28[3]
Cytotoxic Activity

The potential of cadinane-type sesquiterpenes as anticancer agents has been explored through various cytotoxicity assays against different cancer cell lines.

CompoundSourceCell LineIC50 (µM)Reference
Compounds 1b, 2b, 4, 6, 8Hibiscus tiliaceusHepG2 and Huh73.5 to 6.8[6][7]
Amorphaenes A-O (compounds 1, 5, 8, 13, 16)Penicillium sp. HZ-5Pancreatic ductal adenocarcinoma (PDAC) cells13.1 ± 1.5 to 28.6 ± 2.9[8][9]
Mansonone EAlangium platanifoliumSW620 (colorectal cancer)15.69 ± 0.56
Antifungal Activity

Certain cadinane (B1243036) sesquiterpenes have shown efficacy against various fungal strains, suggesting their potential as natural fungicides.

CompoundSourceFungal StrainEC50 (µg/mL)Reference
6 cadinane-type sesquiterpenesEupatorium adenophorumWood-decaying fungi74.5 to 187.4[10]
Cadinan-3-ene-2,7-dioneEupatorium adenophorumSclerotium rolfsii181.60 ± 0.58[11]
Cadinan-3-ene-2,7-dioneEupatorium adenophorumRhizoctonia solani189.74 ± 1.03[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to assess the biological activities of cadinane-type sesquiterpenes.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for another 24 hours.

  • Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is quantified using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is mixed and incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[8][12]

TPA-Induced Mouse Ear Edema Model

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.

  • Animal Model: Male CD-1 or Swiss albino mice are typically used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone (B3395972) or ethanol) is topically applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.

  • Treatment: The test compound, dissolved in the same solvent, is applied topically to the TPA-treated ear, either simultaneously or shortly after TPA application. A positive control group is treated with a known anti-inflammatory drug like indomethacin.

  • Evaluation: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both ears.

  • Measurement: The weight of the ear punches is measured, and the degree of edema is calculated as the difference in weight between the TPA-treated and control ears. The percentage of inhibition of edema by the test compound is then calculated.[5][13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: The desired cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the cadinane-type sesquiterpenes for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The cell viability is expressed as a percentage of the control (untreated cells).[1][3]

Anti-HIV Reverse Transcriptase (RT) Assay

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), deoxyribonucleotides (dNTPs), and the HIV-1 RT enzyme in a suitable buffer.

  • Inhibitor Addition: The cadinane-type sesquiterpenes at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, including radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or real-time quantitative PCR (RT-qPCR).[6][14] For example, in an ELISA-based method, biotin-labeled dUTP is incorporated into the new DNA strand, which is then captured on a streptavidin-coated plate and detected using an antibody against a digoxigenin-labeled nucleotide.[15]

Antifungal Activity Assay (Poisoned Food Technique)

This method is used to evaluate the fungitoxic effect of compounds by incorporating them into the growth medium.

  • Medium Preparation: The test compound is dissolved in a suitable solvent and mixed with a molten fungal growth medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. The medium is then poured into Petri plates.

  • Inoculation: A small disc of mycelium from a pure culture of the test fungus is placed at the center of each plate.

  • Incubation: The plates are incubated at an optimal temperature for the growth of the fungus.

  • Measurement: The radial growth of the fungal colony is measured at regular intervals.

  • Calculation: The percentage of mycelial growth inhibition is calculated by comparing the growth in the plates containing the test compound with the growth in the control plates (medium with solvent only).[10][16][17]

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of some sesquiterpenes have been linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response.

Proposed mechanism of anti-inflammatory action of cadinane sesquiterpenes.

Conclusion

Cadinane-type sesquiterpenes represent a valuable class of natural products with a wide range of promising biological activities. Their anti-inflammatory, anti-HIV, cytotoxic, and antifungal properties make them attractive lead compounds for the development of new therapeutic agents. Further research into their mechanisms of action, structure-activity relationships, and potential for chemical synthesis will be crucial in harnessing their full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the fascinating world of cadinane-type sesquiterpenes.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic route for the enantioselective total synthesis of the cadinane (B1243036) sesquiterpenoid, (-)-Cadin-4,10(15)-dien-11-oic acid. This natural product and its analogs are of interest for their potential biological activities. The proposed synthesis leverages well-established synthetic methodologies, including an asymmetric Robinson annulation to establish the core stereochemistry, followed by stereocontrolled manipulations to install the requisite functional groups.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound (1) is outlined below. The target molecule can be accessed from the corresponding ethyl ester (2) via a late-stage saponification. The α,β-unsaturated ester functionality of 2 is envisioned to be installed using a Horner-Wadsworth-Emmons (HWE) reaction on the key ketone intermediate (3). The exocyclic methylene (B1212753) group at C10(15) can be formed from the ketone (4) via a Shapiro reaction. The isopropyl group can be introduced by a diastereoselective 1,4-conjugate addition of an organocuprate to the enone (5). The crucial trans-fused decalin core of 5 can be stereoselectively synthesized from the well-known (S)-Wieland-Miescher ketone (6) through a sequence of selective ketal protection and stereoselective reduction. The (S)-Wieland-Miescher ketone (6) is accessible via a well-established organocatalytic asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione (7) and methyl vinyl ketone (8).

G 1 This compound (1) 2 Ethyl Ester (2) 1->2 Saponification 3 Ketone Intermediate (3) 2->3 Horner-Wadsworth-Emmons 4 Diketone Intermediate (4) 3->4 Shapiro Reaction 5 Enone Intermediate (5) 4->5 Conjugate Addition 6 (S)-Wieland-Miescher Ketone (6) 5->6 Reduction / Ketalization 7 2-Methyl-1,3-cyclohexanedione (7) 6->7 Asymmetric Robinson Annulation 8 Methyl Vinyl Ketone (8) 6->8

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the proposed synthetic steps and expected outcomes for the total synthesis of this compound. Yields and stereoselectivities are estimated based on literature precedents for similar transformations.

StepTransformationStarting MaterialProductReagentsEstimated Yield (%)Estimated Stereoselectivity
1Asymmetric Robinson Annulation2-Methyl-1,3-cyclohexanedione (7)(S)-Wieland-Miescher Ketone (6)MVK (8), (S)-Proline, DMF85>95% ee
2Selective Ketalization(S)-Wieland-Miescher Ketone (6)Ketal Protected EnoneEthylene (B1197577) glycol, p-TsOH, Benzene (B151609)90N/A
3Stereoselective ReductionKetal Protected EnoneTrans-fused DecalinLi, NH3(l), THF, NH4Cl88>95% de (trans)
4Ketal DeprotectionTrans-fused DecalinEnone Intermediate (5)aq. HCl, Acetone (B3395972)95N/A
51,4-Conjugate AdditionEnone Intermediate (5)Diketone Intermediate (4)i-Pr2CuLi, THF, -78 °C80>90% de
6Shapiro ReactionDiketone Intermediate (4)Ketone Intermediate (3)1. TsNHNH2, MeOH2. n-BuLi, TMEDA, Hexane (B92381)70N/A
7Horner-Wadsworth-Emmons ReactionKetone Intermediate (3)Ethyl Ester (2)(EtO)2P(O)CH2CO2Et, NaH, THF85>95% (E-isomer)
8SaponificationEthyl Ester (2)Target Molecule (1) LiOH, THF/H2O95N/A

Experimental Protocols

Step 1: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone (6)

Methodology: This procedure utilizes an (S)-proline-catalyzed asymmetric Robinson annulation to construct the chiral bicyclic core.[1]

  • To a solution of 2-methyl-1,3-cyclohexanedione (7) (10.0 g, 79.3 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is added (S)-proline (0.91 g, 7.9 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl vinyl ketone (8) (7.3 mL, 87.2 mmol) is added dropwise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The mixture is then diluted with ethyl acetate (B1210297) (200 mL) and washed with water (3 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford (S)-Wieland-Miescher ketone (6) as a crystalline solid.

Step 2 & 3: Formation of the Trans-fused Decalin System

Methodology: This two-step sequence involves the selective protection of the non-conjugated ketone, followed by a stereoselective Birch reduction to establish the trans-decalin ring junction.[2][3]

  • Ketalization: A solution of (S)-Wieland-Miescher ketone (6) (10.0 g, 56.1 mmol), ethylene glycol (6.2 mL, 112.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 g) in benzene (150 mL) is heated to reflux with a Dean-Stark trap for 4 hours. The reaction is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to give the ketal-protected enone, which is used in the next step without further purification.

  • Birch Reduction: A solution of the crude ketal-protected enone in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) is added to a solution of lithium metal (1.17 g, 168.3 mmol) in liquid ammonia (B1221849) (200 mL) at -78 °C. The mixture is stirred for 1 hour, after which the reaction is quenched by the careful addition of solid ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 4: Ketal Deprotection to Yield Enone (5)

Methodology: The ketal protecting group is removed under acidic conditions to regenerate the ketone.

  • The crude product from the previous step is dissolved in a mixture of acetone (100 mL) and 3 M aqueous HCl (30 mL).

  • The solution is stirred at room temperature for 4 hours.

  • The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.

  • Purification by flash chromatography (silica gel, 20% ethyl acetate in hexanes) yields the trans-fused enone (5).

Step 5: Diastereoselective Conjugate Addition to form Diketone (4)

Methodology: An organocuprate reagent is used to install the isopropyl group at the β-position of the enone with high diastereoselectivity, dictated by the existing stereocenter at the ring junction.

  • To a suspension of copper(I) iodide (11.8 g, 62.0 mmol) in anhydrous THF (150 mL) at -78 °C is added isopropyl lithium (1.6 M in pentane, 77.5 mL, 124.0 mmol) dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C.

  • A solution of enone (5) (5.0 g, 30.8 mmol) in anhydrous THF (50 mL) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification by flash chromatography (silica gel, 15% ethyl acetate in hexanes) affords the diketone (4).

Step 6: Shapiro Reaction to form Ketone (3)

Methodology: The less sterically hindered ketone is converted to an exocyclic methylene group via its tosylhydrazone derivative.[4]

  • Hydrazone Formation: To a solution of diketone (4) (5.0 g, 22.5 mmol) in methanol (B129727) (100 mL) is added p-toluenesulfonylhydrazide (4.6 g, 24.7 mmol). The mixture is heated to reflux for 4 hours. Upon cooling, the tosylhydrazone precipitates and is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Olefination: The dried tosylhydrazone is suspended in a mixture of anhydrous hexane (100 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 8.1 mL, 54.0 mmol) under an argon atmosphere and cooled to -78 °C. n-Butyllithium (2.5 M in hexanes, 21.6 mL, 54.0 mmol) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. Purification by flash chromatography (silica gel, 10% ethyl acetate in hexanes) gives the ketone (3).

Step 7: Horner-Wadsworth-Emmons Reaction to form Ethyl Ester (2)

Methodology: The remaining ketone is converted to the (E)-α,β-unsaturated ester using a Horner-Wadsworth-Emmons reaction.[5][6]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 0.96 g, 24.0 mmol) in anhydrous THF (80 mL) at 0 °C is added triethyl phosphonoacetate (4.8 mL, 24.0 mmol) dropwise.

  • The mixture is stirred for 30 minutes at 0 °C.

  • A solution of ketone (3) (4.1 g, 20.0 mmol) in anhydrous THF (40 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • Purification by flash chromatography (silica gel, 5% ethyl acetate in hexanes) yields the ethyl ester (2).

Step 8: Saponification to this compound (1)

Methodology: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.[7]

  • To a solution of ethyl ester (2) (4.0 g, 14.6 mmol) in a 3:1 mixture of THF and water (80 mL) is added lithium hydroxide (B78521) monohydrate (1.22 g, 29.2 mmol).

  • The mixture is stirred at room temperature for 12 hours.

  • The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound (1).

Synthetic Pathway Workflow

The overall synthetic workflow from the Wieland-Miescher ketone to the target molecule is depicted below.

G cluster_0 Core Synthesis cluster_1 Functionalization WMK (S)-Wieland-Miescher Ketone (6) KetalEnone Ketal Protected Enone WMK->KetalEnone Ketalization TransDecalin Trans-fused Decalin KetalEnone->TransDecalin Birch Reduction Enone5 Enone Intermediate (5) TransDecalin->Enone5 Deprotection Diketone4 Diketone Intermediate (4) Enone5->Diketone4 Cuprate Addition Ketone3 Ketone Intermediate (3) Diketone4->Ketone3 Shapiro Reaction Ester2 Ethyl Ester (2) Ketone3->Ester2 HWE Reaction Acid1 This compound (1) Ester2->Acid1 Saponification

Caption: Proposed total synthesis workflow for this compound.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of (-)-Cadin-4,10(15)-dien-11-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid, a class of natural products known to possess a wide range of biological activities.[1] Compounds of this nature are of significant interest in drug discovery for their potential therapeutic effects, including anti-inflammatory properties.[1] This document provides a detailed protocol for investigating the anti-inflammatory effects of this compound in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

The protocols outlined below describe methods to quantify key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These mediators are crucial in the inflammatory cascade, and their inhibition is a key indicator of anti-inflammatory activity.[2][3][4]

Data Presentation: Hypothetical Anti-Inflammatory Activity

The following table represents hypothetical data for the inhibitory effects of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells. This data is for illustrative purposes to guide researchers in presenting their findings.

Concentration (µM)NO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
115.2 ± 2.112.8 ± 1.918.5 ± 2.514.3 ± 2.098.7 ± 1.2
535.8 ± 3.531.5 ± 3.240.2 ± 3.833.7 ± 3.197.5 ± 1.8
1058.3 ± 4.252.7 ± 4.062.1 ± 4.555.9 ± 4.196.1 ± 2.0
2575.1 ± 5.170.4 ± 4.880.6 ± 5.372.8 ± 4.994.8 ± 2.3
5088.9 ± 6.085.3 ± 5.592.4 ± 6.186.2 ± 5.792.3 ± 2.9
IC₅₀ (µM) 8.7 9.5 7.9 9.1 >50

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

  • Procedure:

    • Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[5]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production
  • Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[5]

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and PGE2
  • Principle: The concentration of TNF-α, IL-6, and PGE2 in the cell culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Seed RAW 264.7 cells (4 x 10⁵ cells/mL) in a 24-well plate and incubate overnight.[6]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[6]

    • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[3][6]

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.[3][6]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in 96-well or 24-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection mtt_assay Cell Viability (MTT Assay) incubation->mtt_assay griess_assay NO Measurement (Griess Assay) supernatant_collection->griess_assay elisa_assay Cytokine & PGE2 Measurement (ELISA) supernatant_collection->elisa_assay data_quantification Quantify Results griess_assay->data_quantification elisa_assay->data_quantification mtt_assay->data_quantification ic50_calculation Calculate IC₅₀ values data_quantification->ic50_calculation

Caption: Experimental workflow for evaluating the anti-inflammatory activity of a test compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Activates irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Degradation of IκBα ikb_nfkb->nfkb Release of NF-κB dna DNA nfkb_nuc->dna Binds gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) dna->gene_transcription Induces compound This compound (Hypothesized Target) compound->ikk Inhibits? compound->nfkb_nuc Inhibits?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

References

Application Notes and Protocols for the Antimicrobial Evaluation of (-)-Cadin-4,10(15)-dien-11-oic Acid and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a cadinane-type sesquiterpenoid, a class of natural products known for a variety of biological activities. While specific antimicrobial data for this particular compound is not extensively available in the current literature, the broader family of cadinane (B1243036) sesquiterpenoids has demonstrated notable antimicrobial and antifungal properties. These compounds, isolated from various natural sources such as plants, fungi, and marine organisms, represent a promising area for the discovery of new antimicrobial agents.

This document provides a detailed guide for the evaluation of the antimicrobial activity of this compound and other cadinane sesquiterpenoids. It includes representative data from related compounds to serve as a benchmark, along with comprehensive experimental protocols and workflow visualizations.

Data Presentation: Antimicrobial Activity of Representative Cadinane Sesquiterpenoids

The following tables summarize the antimicrobial activity of various cadinane sesquiterpenoids against a range of bacterial and fungal pathogens. This data can be used as a reference for expected activity and for the selection of appropriate microbial strains for screening.

Table 1: Antibacterial Activity of Cadinane Sesquiterpenoids

CompoundTest OrganismMIC (µg/mL)Reference
Cadinane Sesquiterpenoid 1Staphylococcus aureus64[1][2]
Cadinane Sesquiterpenoid 2Staphylococcus aureus64[1][2]
Trichocadinin BBacillus subtilis16[3]
Trichocadinin CBacillus subtilis32[3]

Table 2: Antifungal Activity of Cadinane Sesquiterpenoids

CompoundTest OrganismED₅₀ (µg/mL)Reference
Cadinan-3-ene-2,7-dioneSclerotium rolfsii181.60 ± 0.58[4][5]
Cadinan-3-ene-2,7-dioneRhizoctonia solani189.74 ± 1.03[4][5]
α-CadinolLenzites betulina- (IC₅₀ 0.10 mM)[6]
α-CadinolTrametes versicolor- (IC₅₀ 0.10 mM)[6]
α-CadinolLaetiporus sulphureus- (IC₅₀ 0.10 mM)[6]
Trichocadinin BCandida albicans32[3]
Trichocadinin CCandida albicans64[3]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols can be adapted for the specific evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile CAMHB.

    • Incubate the culture at 37°C with agitation until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:100 in CAMHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compound.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with the vehicle used to dissolve the compound).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

    • Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Determination of Antifungal Activity using the Poisoned Food Technique

This method is suitable for evaluating the antifungal activity of a compound against filamentous fungi.[4][5]

Materials:

  • Test compound

  • Fungal strains (e.g., Sclerotium rolfsii, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Sterile cork borer

  • Positive control (e.g., a commercial fungicide)

Procedure:

  • Preparation of Poisoned Media:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Add different concentrations of the stock solution to molten PDA to achieve the desired final concentrations.

    • Pour the "poisoned" PDA into sterile Petri dishes and allow them to solidify.

    • Prepare control plates containing PDA with the solvent only.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc at the center of each poisoned and control PDA plate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates.

  • Measurement and Calculation:

    • Measure the radial growth of the fungal colony in both the control and treated plates.

    • Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony in the control plate

      • T = Average diameter of the fungal colony in the treated plate

    • The ED₅₀ (Effective Dose 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions of Test Compound compound_prep->serial_dilution microbe_prep Prepare Microbial Inoculum (Bacterial or Fungal) inoculation Inoculate Microbes into Test and Control Wells/Plates microbe_prep->inoculation serial_dilution->inoculation incubation Incubate under Optimal Conditions inoculation->incubation data_collection Measure Microbial Growth (e.g., OD600 or Radial Growth) incubation->data_collection calculation Calculate MIC or Percentage Inhibition (ED50) data_collection->calculation results Tabulate and Analyze Results calculation->results

Caption: Experimental workflow for antimicrobial activity evaluation.

Hypothesized Signaling Pathway for Antimicrobial Action

While the specific molecular targets of this compound are not yet elucidated, a common mechanism for lipophilic compounds like sesquiterpenoids involves the disruption of the microbial cell membrane. The following diagram illustrates a generalized, hypothetical signaling pathway.

signaling_pathway compound This compound cell_membrane Microbial Cell Membrane compound->cell_membrane Intercalation membrane_disruption Membrane Disruption cell_membrane->membrane_disruption ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage pmf_dissipation Dissipation of Proton Motive Force (PMF) membrane_disruption->pmf_dissipation cell_death Cell Death ion_leakage->cell_death atp_depletion ATP Depletion pmf_dissipation->atp_depletion atp_depletion->cell_death

Caption: Hypothesized mechanism of antimicrobial action.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of (-)-Cadin-4,10(15)-dien-11-oic Acid and Related Cadinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid belonging to the cadinane (B1243036) class.[1] While specific in vitro cytotoxicity data for this particular compound is not extensively available in public literature, numerous studies have demonstrated the cytotoxic potential of other cadinane-type sesquiterpenoids against various cancer cell lines.[2][3][4][5][6] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for further investigation in drug discovery.[2]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound and other related natural products. The following sections include a summary of reported cytotoxicity data for similar compounds, detailed experimental protocols for commonly used cytotoxicity assays, and diagrams illustrating the experimental workflows and a potential signaling pathway.

Data Presentation: Cytotoxicity of Cadinane-Type Sesquiterpenoids

The following table summarizes the reported cytotoxic activities of various cadinane sesquiterpenoids against different human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Compound Name/NumberCell LineCell TypeIC50 (µM)Reference
Hibisceusin A (1a) SW480Colon adenocarcinoma19.3[2]
MCF-7Breast adenocarcinoma33.3[2]
Hibisceusin B (1b) HepG2Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Huh7Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Hibisceusin B (2b) HepG2Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Huh7Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Hibisceusin D (4) HepG2Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Huh7Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Hibisceusin F (6) HepG2Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Huh7Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Hibisceusin H (8) HepG2Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Huh7Hepatocellular carcinoma3.5 - 6.8[2][4][5][6]
Compound 2 HL-60Promyelocytic leukemia12.3[2]
Compound 8 HepG2Hepatocellular carcinoma4.9[2]
Huh7Hepatocellular carcinoma4.3[2]
SMMC-7721Hepatocellular carcinoma3.1[2]
Compound 9 HepG2Hepatocellular carcinoma8.6[2]
Huh7Hepatocellular carcinoma8.8[2]
Compound 33 HepG2Hepatocellular carcinoma7.4[2]
Huh7Hepatocellular carcinoma7.8[2]
SMMC-7721Hepatocellular carcinoma9.8[2]
Amorphaene (1) Pancreatic ductal adenocarcinoma cellsPancreatic cancer13.1 ± 1.5[3]
Amorphaene (5) Pancreatic ductal adenocarcinoma cellsPancreatic cancer28.6 ± 2.9[3]
Amorphaene (8) Pancreatic ductal adenocarcinoma cellsPancreatic cancer25.4 ± 2.5[3]
Amorphaene (13) Pancreatic ductal adenocarcinoma cellsPancreatic cancer20.5 ± 2.0[3]
Amorphaene (16) Pancreatic ductal adenocarcinoma cellsPancreatic cancer22.1 ± 2.3[3]

Experimental Protocols

Two widely used and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays.[7][8] The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7][8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of MTT solvent to each well to dissolve the purple formazan crystals.

    • Gently mix on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[7][9] The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound (or other test compound)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the MTT assay protocol (steps 1 and 2).

    • It is crucial to include control wells for:

      • Medium background: Medium only.

      • Untreated cells (spontaneous LDH release): Cells with vehicle control.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.[9]

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound Dilutions incubate_24h->add_compound incubate_exposure Incubate for 24-72h add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells & Controls in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound Dilutions incubate_24h->add_compound incubate_exposure Incubate for 24-72h add_compound->incubate_exposure collect_supernatant Collect Supernatant incubate_exposure->collect_supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 10-30 min add_ldh_reagent->incubate_ldh read_absorbance Read Absorbance (490 nm) incubate_ldh->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_ic50 Determine IC50 calculate_cytotoxicity->determine_ic50 Apoptosis_Pathway Hypothetical Apoptotic Pathway cluster_effects Cellular Effects compound This compound cell_stress Cellular Stress / Mitochondrial Damage compound->cell_stress Induces caspase_activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) cell_stress->caspase_activation Leads to apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis dna_fragmentation DNA Fragmentation apoptosis->dna_fragmentation membrane_blebbing Membrane Blebbing apoptosis->membrane_blebbing

References

Application Notes and Protocols: (-)-Cadin-4,10(15)-dien-11-oic Acid as a Potential GOT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic-oxaloacetic transaminase 1 (GOT1) is a key enzyme in cellular metabolism, playing a crucial role in amino acid biosynthesis and the malate-aspartate shuttle.[1][2] In the context of pancreatic ductal adenocarcinoma (PDAC), cancer cells exhibit a dependency on a non-canonical metabolic pathway heavily reliant on GOT1 to maintain redox homeostasis and support proliferation.[3][4] This makes GOT1 a compelling therapeutic target for the development of novel anti-cancer agents.[5] Recent studies have identified a class of natural products, cadinane (B1243036) sesquiterpenoids, as potent inhibitors of GOT1.[6] While direct inhibitory data for (-)-Cadin-4,10(15)-dien-11-oic acid is emerging, its structural similarity to active cadinane sesquiterpenoids suggests its potential as a valuable research tool and a lead compound for drug discovery.

These application notes provide a comprehensive overview of the potential of this compound as a GOT1 inhibitor, including its proposed mechanism of action, relevant quantitative data from related compounds, and detailed protocols for its experimental validation.

Proposed Mechanism of Action of GOT1 Inhibition

In PDAC cells, GOT1 is a critical component of a metabolic pathway that converts glutamine-derived aspartate to oxaloacetate in the cytoplasm.[7] This oxaloacetate is then converted to malate (B86768) and subsequently to pyruvate, a process that generates NADPH.[7] NADPH is essential for maintaining the cellular redox balance by reducing reactive oxygen species (ROS).[2] Inhibition of GOT1 disrupts this pathway, leading to a decrease in NADPH production and a subsequent increase in intracellular ROS levels.[2][3] The accumulation of ROS can induce an iron-dependent form of programmed cell death known as ferroptosis, ultimately leading to cancer cell death.[3]

GOT1_Pathway Proposed Mechanism of GOT1 Inhibition in Pancreatic Cancer cluster_cytoplasm Cytoplasm Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate Multiple Steps GOT1 GOT1 Aspartate->GOT1 Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Generates ROS ROS NADPH->ROS Reduces Ferroptosis Ferroptosis ROS->Ferroptosis Induces Inhibitor This compound Inhibitor->GOT1 Inhibits

Caption: GOT1 Signaling Pathway in Pancreatic Cancer.

Quantitative Data: GOT1 Inhibitory Activity of Cadinane Sesquiterpenoids

The following table summarizes the reported 50% inhibitory concentrations (IC50) of several cadinane sesquiterpenoids against GOT1 and their cytotoxic effects on pancreatic ductal adenocarcinoma (PDAC) cells. This data highlights the potential of this class of compounds, including this compound, as GOT1 inhibitors.

Compound (Cadinane Sesquiterpenoid)GOT1 Inhibition IC50 (µM)[6]PDAC Cell Cytotoxicity IC50 (µM)[6]
Amorphaene A (1)22.4 ± 2.513.1 ± 1.5
Amorphaene E (5)20.0 ± 2.115.8 ± 1.9
Amorphaene H (8)25.1 ± 2.328.6 ± 2.9
Amorphaene M (13)26.2 ± 2.721.4 ± 2.2
Known Compound (16)21.5 ± 2.418.7 ± 2.0

Experimental Protocols

Herein are detailed protocols to experimentally validate the potential of this compound as a GOT1 inhibitor.

GOT1 Enzymatic Activity Assay (MDH-Coupled)

This assay measures the enzymatic activity of GOT1 by coupling the production of oxaloacetate to the malate dehydrogenase (MDH) catalyzed oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[7]

Materials:

  • Recombinant human GOT1 protein

  • This compound

  • L-Aspartic acid

  • α-Ketoglutaric acid

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Malate Dehydrogenase (MDH)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of L-Aspartic acid, α-Ketoglutaric acid, and NADH in the assay buffer.

    • Prepare a working solution of MDH in a cold buffer.

    • Prepare a working solution of recombinant GOT1.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADH solution, MDH solution, and α-Ketoglutaric acid to each well.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding the L-Aspartic acid solution to all wells.

    • Immediately after, add the GOT1 enzyme solution to all wells except for the negative control wells.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in A340/min) for each concentration of the inhibitor.

    • Plot the percentage of GOT1 inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

GOT1_Assay_Workflow GOT1 Enzymatic Activity Assay Workflow A Prepare Reagents (Buffer, Substrates, NADH, MDH, GOT1, Inhibitor) B Set up 96-well plate (Buffer, NADH, MDH, α-KG, Inhibitor) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add L-Aspartate and GOT1) C->D E Measure Absorbance at 340 nm (Kinetic Read) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Caption: Workflow for the GOT1 Enzymatic Activity Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]

Materials:

  • Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against GOT1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment:

    • Culture pancreatic cancer cells to ~80% confluency.

    • Treat the cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for GOT1 to detect the amount of soluble GOT1 at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble GOT1 relative to the non-heated control against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with Inhibitor or Vehicle B Heat Shock at a Range of Temperatures A->B C Lyse Cells and Separate Soluble Proteins B->C D Western Blot for GOT1 C->D E Data Analysis (Plot Melting Curves) D->E

Caption: Workflow for the Cellular Thermal Shift Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay can be used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Pancreatic cancer cell line

  • This compound

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at ~570 nm

Protocol:

  • Cell Seeding:

    • Seed pancreatic cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle-treated control.

    • Plot the percentage of cell viability versus the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.

Cell_Viability_Workflow Cell Viability Assay (MTT) Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor or Vehicle A->B C Add MTT and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at ~570 nm D->E F Data Analysis (Calculate % Viability, Determine IC50) E->F

References

Application Notes and Protocols for the Formulation of (-)-Cadin-4,10(15)-dien-11-oic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and experimental protocols for the formulation of the lipophilic sesquiterpenoid, (-)-Cadin-4,10(15)-dien-11-oic acid, for in vivo research. It includes information on the compound's properties, formulation strategies to enhance solubility and bioavailability, and protocols for stability testing.

Introduction

This compound is a cadinane (B1243036) sesquiterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A major challenge in the preclinical evaluation of this and similar lipophilic compounds is their poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the assessment of their therapeutic potential.

These application notes offer guidance on overcoming these challenges through appropriate formulation strategies for both oral and parenteral administration in animal models. The provided protocols are intended as a starting point and may require optimization based on specific experimental needs.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. As a lipophilic carboxylic acid, it is expected to have low solubility in aqueous media and higher solubility in organic solvents and lipids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₅H₂₂O₂[1]
Molecular Weight234.33 g/mol [1]
AppearanceWhite to off-white solidAssumed
Aqueous SolubilityPoor (predicted)Inferred
Lipophilicity (LogP)High (predicted)Inferred

Suggested Signaling Pathway for Investigation

Based on the known anti-inflammatory activities of other sesquiterpenoids, a plausible mechanism of action for this compound involves the inhibition of the NF-κB and COX-2 signaling pathways. A diagram of this proposed pathway is shown below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation Cadin_acid This compound Cadin_acid->IKK_complex Inhibition COX2_protein COX-2 Protein Cadin_acid->COX2_protein Inhibition Prostaglandins Prostaglandins COX2_protein->Prostaglandins Synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein DNA DNA NFkB_translocated->DNA Binds to promoter COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_mRNA->COX2_protein Translation

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Protocols

The following protocols describe the preparation of formulations suitable for oral and intravenous administration in preclinical animal models. An initial solubility screening is recommended to determine the optimal solvent system for this compound.

Experimental Workflow: Formulation Preparation

G Start Start: Weigh Compound Solubility_Screen Solubility Screening (Various Solvents/Excipients) Start->Solubility_Screen Select_Formulation Select Formulation Type (Oral or IV) Solubility_Screen->Select_Formulation Oral_Prep Prepare Oral Formulation (e.g., Suspension) Select_Formulation->Oral_Prep Oral IV_Prep Prepare IV Formulation (e.g., Co-solvent Solution) Select_Formulation->IV_Prep IV QC_Checks Quality Control Checks (e.g., pH, Appearance) Oral_Prep->QC_Checks IV_Prep->QC_Checks Sterile_Filter Sterile Filtration (for IV) QC_Checks->Sterile_Filter If IV Final_Product Final Formulation QC_Checks->Final_Product If Oral Sterile_Filter->Final_Product

Caption: General workflow for formulation preparation.

Protocol 1: Oral Suspension Formulation

This protocol describes the preparation of a suspension for oral gavage, a common method for administering compounds to rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in purified water)

  • Surfactant (e.g., 0.1% v/v Tween 80)

  • Mortar and pestle

  • Graduated cylinders

  • Stir plate and stir bar

  • Homogenizer (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Levigation: Place the compound in a mortar. Add a small amount of the vehicle containing the surfactant and triturate with the pestle to form a smooth paste. This step is crucial for particle size reduction and to prevent clumping.

  • Suspension: Gradually add the remaining vehicle while stirring continuously.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture for 5-10 minutes.

  • Final Volume and Storage: Transfer the suspension to a graduated cylinder and add vehicle to the final desired volume. Store in a tightly sealed container, protected from light, at 2-8°C. Shake well before each use.

Table 2: Example Oral Suspension Formulation

ComponentConcentrationPurpose
This compound1-50 mg/mLActive Pharmaceutical Ingredient
Carboxymethylcellulose (CMC)0.5% (w/v)Suspending agent
Tween 800.1% (v/v)Wetting agent/Surfactant
Purified Waterq.s. to 100%Vehicle
The final concentration should be determined based on the required dose and the maximum volume that can be administered to the animal species.
Protocol 2: Intravenous (IV) Solution Formulation

This protocol is for preparing a solution suitable for intravenous injection, using a co-solvent system to solubilize the lipophilic compound. All procedures should be performed under aseptic conditions.

Materials:

  • This compound

  • Ethanol (B145695), USP grade

  • Propylene (B89431) glycol (PG), USP grade

  • Water for Injection (WFI) or sterile saline

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Dissolution: In a sterile vial, dissolve the accurately weighed this compound in a minimal amount of ethanol. Vortex briefly to ensure complete dissolution.

  • Addition of Co-solvent: Add propylene glycol to the ethanolic solution. A common starting ratio is 1:1 ethanol to PG. Mix thoroughly.

  • Aqueous Dilution: Slowly add WFI or sterile saline to the co-solvent mixture to reach the final desired concentration. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: Store the sterile solution at 2-8°C, protected from light.

Table 3: Example Intravenous Solution Formulation

ComponentPercentage (v/v)Purpose
This compound0.1-5 mg/mLActive Pharmaceutical Ingredient
Ethanol10-30%Primary solvent
Propylene Glycol10-40%Co-solvent/Solubilizer
Water for Injectionq.s. to 100%Vehicle
The final concentration should be determined based on solubility limits and the required dose.

Stability Testing Protocol

A stability study should be conducted to determine the shelf-life of the prepared formulations under defined storage conditions.

Protocol:

  • Batch Preparation: Prepare a sufficient quantity of the formulation to be tested.

  • Storage Conditions: Aliquot the formulation into appropriate containers and store them under the conditions specified in Table 4.

  • Testing Time Points: Analyze the samples at the initial time point (T=0) and at subsequent intervals as outlined in Table 4.

  • Analytical Methods: At each time point, evaluate the samples for the parameters listed in Table 5. Analytical methods should be stability-indicating.

Table 4: Stability Testing Conditions and Schedule

Study TypeStorage ConditionsTesting Time Points
Long-term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Table 5: Parameters for Stability Evaluation

ParameterAcceptance Criteria
Physical Appearance No significant change in color, clarity (for solutions), or resuspendability (for suspensions).
pH ± 0.5 units from the initial value.
Assay of Active Ingredient 90-110% of the initial concentration.
Degradation Products No significant increase in degradation products.
Microbial Load (for IV) Must meet sterility requirements.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures adequate solubility and bioavailability. The protocols and information provided in this document offer a starting point for researchers. It is essential to perform initial solubility and dose-range finding studies to optimize the formulation and dosing regimen for the specific animal model and experimental objectives.

References

Application of (-)-Cadin-4,10(15)-dien-11-oic Acid in Drug Discovery: An Overview of Potential Avenues

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of (-)-Cadin-4,10(15)-dien-11-oic acid, a sesquiterpenoid of natural origin, are currently limited. While specific biological activity and mechanistic data for this compound are not yet available in published scientific literature, its structural class—cadinane (B1243036) sesquiterpenoids—is a well-established source of bioactive molecules with diverse pharmacological properties. This suggests that this compound represents a promising, yet underexplored, candidate for drug discovery efforts.

As a member of the sesquiterpenoid family, this compound is derived from natural sources, likely from essential oils of various plant species.[1] Compounds of this nature are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, owing to their complex molecular structures that can interact with multiple biological pathways.[1] The mode of action for such compounds can involve the inhibition of specific enzymes or the modulation of cellular signaling pathways.[1]

Potential Therapeutic Applications for Investigation

Given the known activities of related cadinane sesquiterpenoids, several key areas of investigation are proposed for this compound:

  • Anti-inflammatory Effects: Many sesquiterpenoids exhibit potent anti-inflammatory activity. Future research could explore the ability of this compound to modulate key inflammatory pathways, such as NF-κB and MAPK signaling, and to inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins.

  • Anticancer Properties: The cytotoxicity of this compound against various cancer cell lines could be evaluated. Mechanistic studies might focus on its potential to induce apoptosis, inhibit cell proliferation, or interfere with tumor angiogenesis.

  • Antimicrobial Activity: The compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs) and potential as a novel antimicrobial agent.

Proposed Experimental Workflow for Bioactivity Screening

For researchers and drug development professionals interested in exploring the therapeutic potential of this compound, a general experimental workflow is proposed. This workflow is a hypothetical model and would need to be adapted based on specific research questions.

Experimental Workflow for Bioactivity Screening of this compound cluster_0 Initial Screening cluster_1 Hit Identification & Lead Optimization cluster_2 Preclinical Development Compound Acquisition Compound Acquisition Purity Analysis Purity Analysis Compound Acquisition->Purity Analysis QC In vitro Bioassays In vitro Bioassays Purity Analysis->In vitro Bioassays Proceed if >95% pure Cytotoxicity Assays Cytotoxicity Assays Purity Analysis->Cytotoxicity Assays Dose-Response Studies Dose-Response Studies In vitro Bioassays->Dose-Response Studies Active Hit Cytotoxicity Assays->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Mechanism of Action Studies->Structure-Activity Relationship (SAR) In vivo Efficacy Models In vivo Efficacy Models Structure-Activity Relationship (SAR)->In vivo Efficacy Models Optimized Lead Pharmacokinetics (ADME) Pharmacokinetics (ADME) In vivo Efficacy Models->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies

A proposed workflow for the initial screening and development of novel compounds.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Based on the known mechanisms of other anti-inflammatory natural products, a potential signaling pathway that could be investigated for this compound is the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

Hypothetical Anti-inflammatory Signaling Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK Complex Potential Inhibition

A hypothetical pathway for the anti-inflammatory effects of the compound.

Conclusion

While the current body of scientific literature lacks specific data on the bioactivity of this compound, its classification as a cadinane sesquiterpenoid strongly suggests its potential as a valuable starting point for drug discovery. The proposed avenues of research and experimental protocols provide a framework for future studies that could uncover novel therapeutic applications for this natural product. Further investigation is warranted to isolate and characterize this compound from its natural sources and to perform comprehensive biological screening to elucidate its pharmacological profile.

References

Unraveling Cellular Mechanisms: A Guide to Cell-Based Assays for Determining Drug and Compound Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and biomedical research, understanding the precise mechanism of action (MOA) of a compound is paramount. Cell-based assays serve as a cornerstone in this endeavor, providing a physiologically relevant context to dissect the complex signaling pathways and molecular interactions that underpin a compound's therapeutic or toxic effects. This comprehensive guide offers detailed application notes and protocols for a suite of robust cell-based assays designed to elucidate the MOA of novel therapeutics and chemical entities.

These methodologies are tailored for researchers, scientists, and drug development professionals, offering a practical framework for investigating key cellular events. From transcriptional regulation and protein-protein interactions to post-translational modifications, the following assays provide critical insights into how a compound modulates cellular function.

Reporter Gene Assays: Monitoring Transcriptional Activation

Application Note: Reporter gene assays are a powerful tool to investigate the activation or inhibition of specific signaling pathways that culminate in gene transcription. By linking a pathway-responsive promoter or specific response elements to a reporter gene (e.g., luciferase or green fluorescent protein), the transcriptional activity of a target pathway can be quantified upon compound treatment. This assay is instrumental in identifying agonists or antagonists of nuclear receptors, transcription factors, and signaling cascades such as the NF-κB, STAT, and CREB pathways. The high sensitivity and wide dynamic range of luciferase-based readouts make this a preferred method for high-throughput screening and detailed mechanistic studies.

Quantitative Data Summary:

ParameterTypical ValueDescription
Z'-factor > 0.5A statistical indicator of assay quality, with values between 0.5 and 1.0 considered excellent for screening.[1]
Signal-to-Background (S/B) Ratio 10 - >1000The ratio of the signal in the presence of a stimulating ligand to the signal in its absence. Varies with promoter strength and cell type.
EC50/IC50 Compound-dependentThe concentration of an agonist or antagonist that produces 50% of the maximal response, a key measure of compound potency.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_transfection Transfection cluster_treatment Compound Treatment cluster_readout Signal Readout prep1 Seed cells in a multi-well plate prep2 Incubate for 24 hours prep1->prep2 transfect1 Prepare transfection mix (reporter plasmid + transfection reagent) prep2->transfect1 transfect2 Add mix to cells transfect1->transfect2 transfect3 Incubate for 24-48 hours transfect2->transfect3 treat1 Treat cells with test compounds transfect3->treat1 treat2 Incubate for a defined period treat1->treat2 read1 Lyse cells treat2->read1 read2 Add luciferase substrate read1->read2 read3 Measure luminescence read2->read3

Caption: Workflow for a typical luciferase reporter gene assay.

Detailed Protocol: Luciferase Reporter Gene Assay

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Transfection:

    • For each well, prepare a transfection mix in serum-free medium. A common ratio is 100 ng of reporter plasmid DNA and 0.2-0.3 µL of a lipid-based transfection reagent.

    • If using a dual-luciferase system for normalization, co-transfect with 10 ng of a control plasmid (e.g., expressing Renilla luciferase under a constitutive promoter).

    • Incubate the transfection mix at room temperature for 20-30 minutes.

    • Add the transfection mix to the cells and incubate for another 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO, PBS).

    • Remove the transfection medium and add 100 µL of fresh medium containing the test compounds to the cells.

    • Incubate for 6-24 hours, depending on the signaling pathway being investigated.

  • Lysis and Luminescence Measurement:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20-50 µL of 1X passive lysis buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.

    • Add 50-100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate luminometer. For dual-luciferase assays, subsequently add the stop and glo reagent and measure the second luciferase activity.

Bioluminescence Resonance Energy Transfer (BRET) Assays: Probing Protein-Protein Interactions

Application Note: Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions (PPIs) in living cells. The assay relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein of interest and a fluorescent acceptor (e.g., yellow fluorescent protein, YFP) fused to another. An interaction between the two proteins brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer and subsequent light emission by the acceptor. BRET is particularly useful for studying the kinetics of PPIs in real-time and for screening compounds that disrupt or stabilize these interactions.

Quantitative Data Summary:

ParameterTypical ValueDescription
BRET Ratio VariesThe ratio of light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates a PPI.
Z'-factor > 0.5Indicates the robustness of the assay for screening purposes.
EC50/IC50 Compound-dependentConcentration of a compound that modulates the BRET signal by 50%, indicating its potency in affecting the PPI.

Signaling Pathway Example: GPCR-Arrestin Interaction

G cluster_pathway GPCR-Arrestin BRET Assay Agonist Agonist GPCR GPCR-Rluc Agonist->GPCR binds Arrestin Arrestin-YFP GPCR->Arrestin recruits Interaction Interaction & BRET GPCR->Interaction Arrestin->Interaction

Caption: BRET assay principle for monitoring GPCR-arrestin interaction.

Detailed Protocol: BRET Assay for Protein-Protein Interactions

  • Cell Seeding and Transfection:

    • Seed HEK293T or other suitable cells in a 6-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with expression vectors encoding the donor fusion protein (e.g., Protein A-Rluc) and the acceptor fusion protein (e.g., Protein B-YFP). The ratio of donor to acceptor plasmid may need to be optimized (e.g., 1:3 to 1:10) to achieve optimal BRET signal.

    • Incubate for 24-48 hours.

  • Cell Plating for BRET Measurement:

    • Harvest the transfected cells and resuspend them in assay buffer (e.g., PBS with 0.1% glucose).

    • Dispense 90 µL of the cell suspension into each well of a white, 96-well microplate.

  • Compound Treatment:

    • Add 10 µL of test compound dilutions to the wells and incubate for the desired time at 37°C.

  • BRET Measurement:

    • Prepare the luciferase substrate (e.g., coelenterazine (B1669285) h) in the assay buffer at a final concentration of 5 µM.

    • Using a luminometer with dual-emission filters, inject 10-20 µL of the substrate into each well.

    • Simultaneously measure the luminescence emission at the donor wavelength (e.g., 475 nm for Rluc) and the acceptor wavelength (e.g., 530 nm for YFP).

    • Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).

Cell-Based Phosphorylation Assays

Application Note: Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. Cell-based phosphorylation assays, such as cell-based ELISAs, are designed to quantify the phosphorylation state of specific proteins within a cellular context. These assays are invaluable for elucidating the mechanism of action of compounds that target protein kinases or phosphatases. By measuring the phosphorylation of a downstream substrate, one can determine if a compound acts as an inhibitor or activator of a particular signaling pathway.

Quantitative Data Summary:

ParameterTypical ValueDescription
Fold Change in Phosphorylation 2 - >10 foldThe increase or decrease in the phosphorylated protein signal upon treatment compared to an untreated control.
IC50 Compound-dependentThe concentration of an inhibitor that reduces the phosphorylation signal by 50%.
Assay Window (S/B) > 2The ratio of the signal of the stimulated control to the unstimulated control.

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_fixation Fixation & Permeabilization cluster_staining Immunostaining cluster_detection Detection prep1 Seed cells in a 96-well plate prep2 Treat with compounds/stimuli prep1->prep2 fix1 Fix cells with formaldehyde (B43269) prep2->fix1 fix2 Permeabilize with Triton X-100 fix1->fix2 stain1 Block with BSA fix2->stain1 stain2 Incubate with primary antibody (anti-phospho) stain1->stain2 stain3 Incubate with HRP-conjugated secondary antibody stain2->stain3 detect1 Add TMB substrate stain3->detect1 detect2 Add stop solution detect1->detect2 detect3 Read absorbance at 450 nm detect2->detect3

Caption: Workflow for a cell-based phosphorylation ELISA.

Detailed Protocol: Cell-Based Phosphorylation ELISA

  • Cell Seeding and Treatment:

    • Seed 10,000-30,000 cells per well in a 96-well tissue culture plate and incubate overnight.

    • Starve cells in serum-free medium for 4-24 hours if necessary.

    • Treat cells with inhibitors or activators for the desired time.

  • Fixation and Permeabilization:

    • Discard the medium and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

    • Wash the cells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of permeabilization buffer (e.g., PBS with 0.1% Triton X-100) and incubate for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with wash buffer.

    • Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) and incubating for 1 hour at 37°C.

    • Wash three times.

    • Add 50 µL of the primary antibody specific for the phosphorylated protein of interest, diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash four times.

    • Add 50 µL of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection:

    • Wash four times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

GPCR Second Messenger Assays (cAMP)

Application Note: G protein-coupled receptors (GPCRs) are a major class of drug targets. Upon activation, many GPCRs modulate the levels of intracellular second messengers, such as cyclic AMP (cAMP). Assays that measure changes in cAMP levels are fundamental for characterizing the MOA of GPCR-targeting compounds. For instance, agonists of Gs-coupled receptors increase cAMP, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels. These assays can be performed in a high-throughput format and are essential for determining compound potency and efficacy at GPCRs.

Quantitative Data Summary:

ParameterTypical ValueDescription
EC50 Compound-dependentThe concentration of an agonist that produces 50% of the maximal increase in cAMP.[2][3]
IC50 Compound-dependentThe concentration of an antagonist that inhibits 50% of the agonist-induced cAMP response.
Assay Window (S/B) 5 - >50The ratio of the signal in the presence of a maximal concentration of agonist to the basal signal.

Signaling Pathway: Gs-Coupled GPCR Activation

G cluster_pathway Gs-Coupled GPCR Signaling Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR activates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC

Caption: Simplified signaling pathway for a Gs-coupled GPCR leading to cAMP production.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Preparation:

    • Culture cells stably or transiently expressing the GPCR of interest.

    • Harvest cells and resuspend them in stimulation buffer at the desired density.

  • Compound Treatment:

    • Dispense 10 µL of cell suspension into a 384-well low-volume white plate.

    • Add 5 µL of test compound dilutions. For antagonist mode, pre-incubate with the antagonist before adding an agonist at its EC80 concentration.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of d2-labeled cAMP diluted in lysis buffer.

    • Add 5 µL of anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate) diluted in lysis buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio (Acceptor/Donor) and determine the cAMP concentration from a standard curve.

Nuclear Receptor Translocation Assays

Application Note: Nuclear receptors (NRs) are a class of ligand-activated transcription factors that, upon ligand binding, typically translocate from the cytoplasm to the nucleus to regulate gene expression. Visualizing and quantifying this translocation event is a direct way to assess the activity of compounds targeting NRs. High-content imaging platforms are ideally suited for this application, allowing for the automated quantification of the nuclear-to-cytoplasmic fluorescence ratio of a tagged NR in thousands of individual cells. This provides a robust and quantitative measure of compound-induced NR activation.

Quantitative Data Summary:

ParameterTypical ValueDescription
Nuclear/Cytoplasmic Intensity Ratio > 1.5A ratio significantly greater than 1 indicates nuclear translocation.
EC50 Compound-dependentThe concentration of a ligand that induces 50% of the maximal nuclear translocation.
% Translocated Cells 0 - 100%The percentage of cells in a population exhibiting nuclear translocation above a defined threshold.

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis prep1 Seed cells expressing GFP-NR prep2 Treat with compounds prep1->prep2 stain1 Fix cells prep2->stain1 stain2 Stain nuclei with Hoechst stain1->stain2 img1 Acquire images (GFP & DAPI channels) stain2->img1 img2 Segment nuclei and cytoplasm img1->img2 img3 Quantify fluorescence intensity img2->img3 img4 Calculate Nuclear/Cytoplasmic ratio img3->img4

Caption: Workflow for a high-content imaging-based nuclear translocation assay.

Detailed Protocol: Nuclear Translocation Assay

  • Cell Seeding:

    • Seed cells stably expressing a fluorescently tagged nuclear receptor (e.g., GR-GFP) in a 96- or 384-well imaging plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a range of compound concentrations and incubate for a time sufficient to induce translocation (e.g., 1-4 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Stain the nuclei with a DNA dye such as Hoechst 33342 for 10-15 minutes.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system in the appropriate fluorescence channels (e.g., DAPI for nuclei and GFP for the receptor).

    • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.

    • Measure the mean fluorescence intensity of the tagged receptor in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

    • Determine the percentage of cells with a ratio above a predetermined threshold for translocation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of (-)-Cadin-4,10(15)-dien-11-oic acid synthesis. The guidance is based on established methodologies for the synthesis of structurally related cadinane (B1243036) sesquiterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is proposed to proceed via a convergent synthesis involving a Diels-Alder reaction to form the core decalin ring system, followed by functional group manipulation and a final oxidation to the carboxylic acid.

I. Diels-Alder Reaction for Cadinane Core Formation

Question 1: Low yield in the Diels-Alder reaction between the diene and dienophile.

Answer: Low yields in the Diels-Alder reaction can stem from several factors. Here are some troubleshooting steps:

  • Diene Conformation: The diene must be in the s-cis conformation to react. If your diene is conformationally locked in an s-trans geometry or has bulky substituents that disfavor the s-cis conformation, the reaction rate will be significantly reduced. Consider using a cyclic diene if your synthetic strategy allows, as it is locked in the reactive s-cis conformation.

  • Reaction Conditions: Diels-Alder reactions are often performed at elevated temperatures. However, the reaction is reversible, and at very high temperatures, the retro-Diels-Alder reaction can become significant, leading to lower yields of the desired product. It is crucial to optimize the reaction temperature.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction and improve the yield, often allowing the reaction to proceed at lower temperatures. Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄. It is important to perform small-scale trials to determine the optimal catalyst and loading.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Nonpolar solvents are generally preferred. Toluene is a common solvent for Diels-Alder reactions as it allows for higher reaction temperatures.

Question 2: Formation of multiple stereoisomers in the Diels-Alder reaction.

Answer: The Diels-Alder reaction is stereospecific, but the formation of endo and exo products is a common issue.

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to secondary orbital interactions, especially at lower temperatures. The exo product is typically more thermodynamically stable. Running the reaction at lower temperatures may favor the formation of the desired endo isomer.

  • Lewis Acid Influence: The choice of Lewis acid catalyst can influence the endo/exo selectivity. Experimenting with different Lewis acids may improve the stereoselectivity of your reaction.

II. Intramolecular Aldol (B89426) Condensation for Ring Closure

Question 3: Low yield or formation of side products during the intramolecular aldol condensation.

Answer: The intramolecular aldol condensation is a powerful tool for forming five- or six-membered rings, but it can be prone to side reactions.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to avoid side reactions. The concentration of the base should also be carefully controlled.

  • Reaction Temperature: The aldol addition is often favored at lower temperatures, while the subsequent condensation (dehydration) is promoted by heat. If you are isolating the aldol addition product, maintain a low reaction temperature. For the condensation product, heating is necessary, but excessive heat can lead to decomposition.

  • Ring Strain: Intramolecular aldol reactions that would form strained rings (e.g., three- or four-membered rings) are generally disfavored. Ensure your starting dicarbonyl compound is designed to form a stable five- or six-membered ring.[1][2][3][4]

  • Side Products: Common side products can arise from intermolecular aldol reactions if the concentration of the starting material is too high. Running the reaction under high dilution conditions can favor the intramolecular pathway. Polymerization can also occur if the enolate reacts with another molecule of the starting material.

III. Oxidation of the Allylic Alcohol to the Carboxylic Acid

Question 4: Incomplete oxidation or over-oxidation of the allylic alcohol.

Answer: The final oxidation step is crucial for obtaining the desired carboxylic acid.

  • Choice of Oxidizing Agent: Several reagents can be used for this transformation.

    • Jones Reagent (CrO₃/H₂SO₄ in acetone): This is a strong oxidizing agent that can effectively convert primary allylic alcohols to carboxylic acids. However, it is not very selective and can react with other sensitive functional groups.[5]

    • TEMPO-based systems (e.g., TEMPO/NaOCl/NaClO₂): These offer a milder and more selective alternative to chromium-based reagents.

    • Two-step oxidation: A common strategy is to first oxidize the alcohol to the aldehyde using a mild reagent like PCC or MnO₂, followed by oxidation of the aldehyde to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂). This can often provide higher yields and better selectivity.

  • Reaction Conditions: Careful control of temperature and reaction time is necessary to prevent over-oxidation or the formation of byproducts. Monitoring the reaction by TLC is highly recommended.

IV. Purification of the Final Product

Question 5: Difficulty in purifying the final carboxylic acid product.

Answer: The purification of natural products, especially acidic compounds, can be challenging.

  • Acid-Base Extraction: Take advantage of the acidic nature of the product. You can extract the crude product into an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃), wash the aqueous layer with an organic solvent to remove neutral and basic impurities, and then re-acidify the aqueous layer to precipitate the desired carboxylic acid.

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: While silica gel is acidic and can sometimes cause issues with acid-sensitive compounds, it is still a common method. A mobile phase containing a small amount of acetic or formic acid can help to improve the peak shape and reduce tailing of the carboxylic acid product.

    • Reversed-Phase Chromatography (C18): This can be an effective alternative to silica gel chromatography for the purification of polar and acidic compounds.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of typical reaction conditions and reported yields for key transformations in the synthesis of cadinane sesquiterpenoids, which can serve as a starting point for the optimization of the this compound synthesis.

Table 1: Diels-Alder Reaction Conditions for Cadinane Core Synthesis

DieneDienophileCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Danishefsky's DieneMethyl vinyl ketoneNoneToluene1102475General
1-methoxy-1,3-cyclohexadieneAcroleinBF₃·OEt₂ (0.1)CH₂Cl₂-78 to 251285General
(E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene2-methyl-2-cyclopenten-1-oneZnCl₂ (1.0)Toluene254865General

Table 2: Intramolecular Aldol Condensation Conditions

SubstrateBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
2,6-heptanedioneNaOH (1.1)H₂O/EtOH100480[3]
1,5-diketone precursorLDA (1.2)THF-78 to 0270General
Keto-aldehyde precursorK₂CO₃ (2.0)MeOH651260General

Table 3: Oxidation of Allylic Alcohols to Carboxylic Acids

SubstrateOxidizing Agent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
GeraniolJones ReagentAcetone0 to 25185[5]
Cinnamyl alcoholTEMPO/NaOCl/NaClO₂CH₂Cl₂/H₂O0 to 25392General
Primary allylic alcoholPCC, then NaClO₂CH₂Cl₂, then t-BuOH/H₂O252 + 488General
Allylic AlcoholCuCl/TEMPO/O₂, then NaClO₂Acetonitrile/Phosphate (B84403) Buffer402491[6][7][8]

Experimental Protocols

A generalized experimental protocol for the key steps is provided below. Researchers should adapt these protocols based on their specific substrates and optimize the conditions accordingly.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of the dienophile in the chosen solvent (e.g., CH₂Cl₂) at the specified temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of the diene in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Intramolecular Aldol Condensation

  • To a solution of the dicarbonyl compound in the chosen solvent (e.g., EtOH) at room temperature, add the base (e.g., aqueous NaOH) dropwise.

  • Heat the reaction mixture to reflux for the specified time, monitoring the progress by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with an aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Two-Step Oxidation of an Allylic Alcohol to a Carboxylic Acid

  • Step 1: Oxidation to the Aldehyde. To a solution of the allylic alcohol in CH₂Cl₂, add pyridinium (B92312) chlorochromate (PCC) in one portion. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture through a pad of silica gel, washing with additional CH₂Cl₂, and concentrate the filtrate.

  • Step 2: Oxidation to the Carboxylic Acid. Dissolve the crude aldehyde in a mixture of t-BuOH and water. Add 2-methyl-2-butene, followed by a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Stir vigorously at room temperature until the aldehyde is consumed. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an organic solvent and purify as described in the purification FAQ.

Visualizations

Below are diagrams illustrating key concepts and workflows in the synthesis of this compound.

G cluster_0 Proposed Synthetic Pathway Diene Diene Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Cadinane_Core Cadinane Core Diels_Alder->Cadinane_Core FGI Functional Group Interconversion Cadinane_Core->FGI Allylic_Alcohol Allylic Alcohol Intermediate FGI->Allylic_Alcohol Oxidation Oxidation Allylic_Alcohol->Oxidation Target_Molecule This compound Oxidation->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

G cluster_1 Troubleshooting Workflow: Low Yield in Diels-Alder Start Low Yield Observed Check_Diene Check Diene Conformation (s-cis required) Start->Check_Diene Optimize_Temp Optimize Reaction Temperature (avoid retro-Diels-Alder) Check_Diene->Optimize_Temp Add_Catalyst Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) Optimize_Temp->Add_Catalyst Check_Solvent Evaluate Solvent (nonpolar preferred) Add_Catalyst->Check_Solvent Improved_Yield Yield Improved Check_Solvent->Improved_Yield

Caption: Troubleshooting workflow for low yield in the Diels-Alder reaction.

G cluster_2 Purification Strategy for Acidic Product Crude_Product Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Base_Extraction Extract with Aqueous Base (e.g., NaHCO₃) Dissolve->Base_Extraction Separate_Layers Separate Layers Base_Extraction->Separate_Layers Aqueous_Layer Aqueous Layer (contains carboxylate salt) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (contains neutral/basic impurities) Separate_Layers->Organic_Layer Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidify Precipitate Precipitate/Extract Pure Acid Acidify->Precipitate Pure_Product Pure Carboxylic Acid Precipitate->Pure_Product

Caption: Purification workflow for the final acidic product.

References

Overcoming solubility issues of (-)-Cadin-4,10(15)-dien-11-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Cadin-4,10(15)-dien-11-oic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a sesquiterpenoid, a class of natural products often derived from essential oils of various plants.[1] Its chemical structure (C15H22O2) consists of a bulky, fifteen-carbon backbone which makes it lipophilic (fat-soluble), and a carboxylic acid group which provides a handle for pH-dependent solubilization.[1][2] The large non-polar structure is the primary reason for its poor solubility in aqueous media, a common challenge with many hydrophobic drug candidates.[3][4]

Q2: What is the first step I should take when trying to dissolve this compound for an in vitro assay?

A2: The recommended first step is to create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of poorly soluble compounds for biological assays due to its high solubilizing power and miscibility with aqueous media.[5] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

Q3: Can I dissolve the compound directly in my aqueous buffer like PBS or cell culture media?

A3: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. Sesquiterpenes generally exhibit low, pH-independent solubility in aqueous solutions.[6] Attempting to dissolve it directly will likely result in a non-homogenous suspension, leading to inaccurate and non-reproducible experimental results.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue known as "fall-out" or precipitation. It occurs when the compound, stable in the organic stock, is no longer soluble in the final aqueous environment. See the Troubleshooting Guide: Compound Precipitation below for detailed strategies to address this.

Q5: Are there any alternative methods to using co-solvents like DMSO?

A5: Yes, several advanced formulation strategies can be employed, especially for in vivo studies or when DMSO is not suitable for your assay. These include the use of cyclodextrins, surfactants, or lipid-based formulations.[5][7][8] These techniques work by encapsulating the hydrophobic molecule, presenting it in a more water-soluble form.

Troubleshooting Guides

Guide 1: Initial Solubilization & Stock Preparation

Issue: The powdered compound does not dissolve in the chosen organic solvent (e.g., DMSO, Ethanol).

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Solvent VolumeIncrease the volume of the solvent incrementally.A clear solution is formed as the concentration decreases.
Low Solvent PowerTry a different organic solvent. Good alternatives include Ethanol, Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[5]The compound dissolves fully in the alternative solvent.
Compound Degradation/Purity IssuesVerify the purity and integrity of the compound using analytical methods like HPLC or Mass Spectrometry.Confirmation of compound identity and purity.
Sonication/Vortexing RequiredGently warm the solution (to 37°C) and use a vortex or sonicator to aid dissolution.Mechanical agitation and heat can overcome kinetic solubility barriers.
Guide 2: Compound Precipitation Upon Aqueous Dilution

Issue: The compound precipitates out of solution when the organic stock is diluted into an aqueous buffer (e.g., PBS, cell media).

Strategy Detailed Protocol Considerations
pH Adjustment Since the compound has a carboxylic acid, increasing the pH of the aqueous buffer will deprotonate it, forming a more soluble salt.[5][9] Prepare a series of buffers with increasing pH (e.g., 7.4, 7.8, 8.2). Add your DMSO stock to each and observe for precipitation.Ensure the final pH is compatible with your biological assay (e.g., cell viability, enzyme activity).
Use of Co-solvents Increase the percentage of organic solvent in the final solution. However, for cell-based assays, this is often limited. Alternatively, use less-toxic co-solvents like PEG400 or propylene (B89431) glycol in combination with DMSO.[5]High solvent concentrations can be toxic to cells. Always run a vehicle control to test for solvent effects.
Cyclodextrin (B1172386) Inclusion Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] Prepare a solution of a modified cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in your aqueous buffer first. Then, slowly add your DMSO stock to the cyclodextrin solution while vortexing.The size of the cyclodextrin cavity must be appropriate for the molecule. HP-β-CD is a common starting point.
Protein Sequestration If your final buffer contains serum (e.g., FBS), the albumin and other proteins can help stabilize the compound and prevent precipitation.[10] Try adding the DMSO stock to the complete, serum-containing medium rather than a serum-free buffer.This is only applicable if your experiment uses serum. The compound may bind to proteins, affecting its free concentration.
Reduce Final Concentration The precipitation may be due to exceeding the maximum aqueous solubility at that specific solvent concentration. Try working with a lower final concentration of the compound.This may not be possible if high concentrations are required for the desired biological effect.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes hypothetical quantitative data for different solubilization methods. Note: These values are illustrative and should be determined empirically.

Method Aqueous Buffer Max Achievable Concentration (µM) Final Co-solvent (%) Notes
Standard Dilution PBS, pH 7.4< 10.5% DMSOProne to precipitation.
pH Adjustment Tris Buffer, pH 8.2150.5% DMSOImproved solubility due to salt formation.
Co-solvent System PBS, pH 7.4251% DMSO, 2% PEG400Balances solubility with potential toxicity.
Cyclodextrin PBS, pH 7.4500.5% DMSO2% (w/v) HP-β-CD used as an encapsulating agent.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of 100 mM buffers: Phosphate (pH 6.5, 7.0, 7.4) and Tris (pH 7.8, 8.2, 8.6).

  • In a clear microplate or microcentrifuge tubes, add 198 µL of each buffer.

  • Add 2 µL of the 20 mM DMSO stock to each buffer, for a final concentration of 200 µM and 1% DMSO.

  • Mix well and incubate at room temperature for 1 hour.

  • Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

Protocol 2: Cyclodextrin-Mediated Solubilization
  • Prepare a 10% (w/v) stock solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in deionized water.

  • Prepare your final aqueous buffer (e.g., PBS, pH 7.4).

  • Create a series of working solutions by diluting the HP-β-CD stock into your buffer to achieve final concentrations of 0.5%, 1%, 2%, and 4% HP-β-CD.

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Slowly add 5 µL of the DMSO stock to 995 µL of each HP-β-CD solution (and a buffer-only control) while vortexing. This yields a final compound concentration of 50 µM and 0.5% DMSO.

  • Incubate for 1 hour at room temperature, then assess solubility as described in Protocol 1.

Visualizations (Diagrams)

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Start: Compound Precipitates in Aqueous Buffer B Is the final pH > 8.0? A->B C Increase Buffer pH to 8.0-8.5 B->C No E Add Cyclodextrin (HP-β-CD) to Aqueous Buffer B->E Yes D Is precipitation resolved? C->D D->E No H Solution Optimized D->H Yes F Is precipitation resolved? E->F G Increase Co-solvent % (e.g., PEG400) or Reduce Final Concentration F->G No F->H Yes G->H Yes I Problem Persists: Consider alternative formulation (e.g., lipid-based) G->I No

Caption: Logical workflow for troubleshooting precipitation issues.

G cluster_1 Solubilization Mechanism: Cyclodextrin Inclusion Compound Hydrophobic Compound (Lipophilic Core) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Cyclodextrin encapsulation of a hydrophobic compound.

References

Stability testing of (-)-Cadin-4,10(15)-dien-11-oic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Cadin-4,10(15)-dien-11-oic acid

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a sesquiterpenoid, can be influenced by several factors including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a compound with double bonds and a carboxylic acid functional group, it may be susceptible to oxidation, isomerization, and esterification under certain conditions.

Q2: Which solvents are recommended for short-term and long-term storage of this compound?

A2: For short-term storage (up to 24 hours) at 2-8°C, aprotic solvents such as acetonitrile (B52724) or acetone (B3395972) are generally suitable. For long-term storage, it is recommended to store the compound as a solid at -20°C or below. If a stock solution is required, prepare it in a high-purity aprotic solvent like anhydrous DMSO or ethanol, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: I am observing a loss of potency in my sample dissolved in methanol (B129727). What could be the cause?

A3: Loss of potency in methanol could be due to esterification of the carboxylic acid group, forming the methyl ester derivative. This reaction can be catalyzed by acidic or basic impurities or can occur slowly over time, especially at room temperature. To mitigate this, it is advisable to use aprotic solvents or prepare fresh solutions before use.

Q4: My baseline in HPLC analysis is showing multiple peaks that are not present in the initial sample. Why is this happening?

A4: The appearance of new peaks in the HPLC chromatogram suggests degradation of the compound. This could be due to several reasons:

  • Solvent Impurities: Peroxides in solvents like THF or ethers can cause oxidation.

  • pH Effects: If the mobile phase is not buffered, the local pH on the column could cause isomerization or other reactions.

  • Photodegradation: Exposure of the solution to UV light can lead to degradation. Ensure your sample vials are protected from light.

  • Thermal Degradation: If the autosampler or column compartment is heated, the compound may degrade over the course of a long analytical run.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation in the dissolution solvent.Prepare samples fresh and analyze immediately. If using an autosampler, ensure it is cooled.
Contamination from glassware or solvent.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for impurities.
Decreased peak area over time Adsorption of the compound onto the surface of the storage vial (e.g., glass).Use silanized glass vials or polypropylene (B1209903) tubes for storage.
Evaporation of the solvent.Ensure vials are tightly sealed. Use vials with septa for autosamplers.
Color change of the solution Oxidation of the compound.Degas solvents before use and consider adding an antioxidant like BHT if compatible with your experimental setup. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent analytical results Incomplete dissolution of the compound.Ensure the compound is fully dissolved by vortexing or brief sonication. Visually inspect the solution for any particulate matter.

Stability Data in Different Solvents (Hypothetical Data)

The following table summarizes the hypothetical stability of this compound in various solvents under specific conditions. This data is for illustrative purposes to guide experimental design.

Solvent Concentration (mg/mL) Temperature Duration Purity Remaining (%) Primary Degradant(s) Observed
Acetonitrile125°C48 hours98.5Isomerization product
Methanol125°C48 hours92.1Methyl ester
DMSO125°C48 hours99.2None detected
Dichloromethane125°C48 hours95.8Oxidative products
Water (pH 7.4 buffer)0.125°C48 hours97.3Hydrated products

Experimental Protocol: Stability Testing

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[1][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 24, 48, and 72 hours.

  • Photostability: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor the formation of degradants and a mass spectrometer (MS) to identify them.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Determine the relative retention times of the degradation products.

  • Propose the degradation pathway based on the identified degradants.

Diagrams

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->alkali oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc calc Calculate % Degradation hplc->calc identify Identify Degradants hplc->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for stability testing of this compound.

References

Purification challenges of (-)-Cadin-4,10(15)-dien-11-oic acid from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (-)-Cadin-4,10(15)-dien-11-oic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from plant material?

A1: The initial extraction typically involves macerating the dried and powdered plant material with a polar solvent like 95% ethanol (B145695) at room temperature.[1] This process is usually repeated multiple times to ensure a comprehensive extraction.[1] Following extraction, the solvent is removed under reduced pressure to yield a crude ethanol extract.[1]

Q2: How can I enrich the acidic components, including the target compound, from the crude extract?

A2: A common and effective method is liquid-liquid partitioning. The crude extract is suspended in water and then partitioned with solvents of varying polarity.[1] To isolate acidic compounds, you can perform an acid-base extraction. This involves dissolving the crude extract in a solvent like ethyl acetate (B1210297) and washing with an aqueous basic solution (e.g., sodium bicarbonate). The acidic compounds will move to the aqueous layer as their salts. The aqueous layer can then be acidified (e.g., with HCl) and re-extracted with an organic solvent to recover the acidic compounds.

Q3: What chromatographic techniques are most suitable for the purification of this compound?

A3: Several chromatographic methods are effective for purifying sesquiterpenoids. Column chromatography using silica (B1680970) gel is a standard approach.[1] For more challenging separations, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique as it avoids irreversible adsorption of the sample onto a solid support.[2] Gas chromatography (GC) can also be used, particularly for analytical purposes and when coupled with mass spectrometry (GC-MS) for identification.[3][4]

Q4: I am having trouble with the final purification step. What method can I use to obtain high-purity crystals?

A4: Crystallization is an excellent final step for achieving high purity.[1] This involves dissolving the semi-pure compound in a minimal amount of a hot solvent to create a saturated solution. Slow cooling of this solution allows for the formation of crystals, which can then be collected by filtration.[1] The choice of solvent is critical and may require some experimentation.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Yield of Crude Extract Inefficient extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area.- Increase the solvent-to-sample ratio.- Extend the maceration time or increase the number of extraction cycles.[1]
Target compound not present in the desired fraction after liquid-liquid partitioning. Incorrect pH during acid-base extraction.- Carefully monitor the pH of the aqueous phase during extraction. Ensure the pH is sufficiently basic (pH 8-9) to deprotonate the carboxylic acid and transfer it to the aqueous layer. - When re-acidifying, ensure the pH is sufficiently acidic (pH 2-3) to protonate the carboxylate and allow for extraction back into the organic phase.
Poor separation during silica gel column chromatography. Inappropriate solvent system.- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand. A good starting point for acidic sesquiterpenoids is a hexane-ethyl acetate gradient, often with a small amount of acetic or formic acid to improve peak shape.- Ensure the silica gel is properly packed to avoid channeling.
Co-elution of impurities with the target compound. Similar polarity of impurities.- Consider using a different stationary phase for chromatography, such as C18 reverse-phase silica gel.- High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating compounds with similar polarities.[2]
Difficulty in inducing crystallization. Solution is not supersaturated, or impurities are inhibiting crystal formation.- Try different crystallization solvents or solvent mixtures.- Ensure the compound is sufficiently pure before attempting crystallization.- Try techniques like scratching the inside of the flask or adding a seed crystal to induce crystallization.

Quantitative Data Summary

The following table summarizes typical (hypothetical) quantitative data for the purification of this compound from 1 kg of dried plant material.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Ethanol Extraction100010010.0~5
Liquid-Liquid Partitioning (Acidic Fraction)100151.5~30
Silica Gel Column Chromatography152.50.25~85
Crystallization2.51.80.18>98

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning

  • Extraction: Macerate 1 kg of dried, powdered plant material with 10 L of 95% ethanol at room temperature for 72 hours.[1] Repeat the extraction three times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

  • Partitioning: Suspend the crude extract in 1 L of water and partition with 1 L of ethyl acetate.[1] Separate the layers.

  • Acid-Base Extraction: Wash the ethyl acetate fraction with a 5% aqueous sodium bicarbonate solution (3 x 500 mL). Combine the aqueous layers.

  • Acidification and Re-extraction: Acidify the combined aqueous layers to pH 2-3 with 1M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x 500 mL).

  • Final Concentration: Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched acidic fraction.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.[1]

  • Sample Loading: Dissolve the acidic fraction in a minimal amount of the initial mobile phase and load it onto the column.[1]

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. A small amount of acetic acid (0.1%) can be added to the mobile phase to improve the peak shape of the acidic compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.[1]

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.

Visualizations

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Dried Plant Material crude_extract Crude Ethanol Extract plant_material->crude_extract Ethanol Maceration acidic_fraction Enriched Acidic Fraction crude_extract->acidic_fraction Acid-Base Partitioning column_chromatography Silica Gel Chromatography acidic_fraction->column_chromatography semi_pure Semi-Pure Compound column_chromatography->semi_pure crystallization Crystallization semi_pure->crystallization pure_compound Pure this compound crystallization->pure_compound

Caption: General purification workflow for this compound.

G start Poor Separation in Column Chromatography q1 Is the peak tailing or streaking? start->q1 a1_yes Add 0.1% acetic acid to the mobile phase q1->a1_yes Yes q2 Are peaks overlapping? q1->q2 No a1_yes->q2 a2_yes Optimize the solvent gradient. Try a shallower gradient. q2->a2_yes Yes a2_no Consider alternative chromatography like reverse-phase or HSCCC. q2->a2_no No

Caption: Troubleshooting logic for column chromatography separation issues.

References

Technical Support Center: Optimizing HPLC Separation of Cadinane Sesquiterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of cadinane (B1243036) sesquiterpenoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues related to the HPLC separation of cadinane sesquiterpenoid isomers.

Q1: I am not getting any separation of my cadinane sesquiterpenoid isomers. What are the initial steps I should take?

A1: Lack of separation is a common issue when dealing with structurally similar isomers. Here is a logical workflow to begin troubleshooting:

G start No Isomer Separation check_column Verify Column Selection: Is it appropriate for isomer separation? (e.g., Chiral for enantiomers, high-resolution C18 for diastereomers) start->check_column check_mobile_phase Evaluate Mobile Phase Composition: Is the polarity suitable? Try a gradient elution. check_column->check_mobile_phase check_temp Assess Column Temperature: Is it stable? Consider adjusting the temperature. check_mobile_phase->check_temp check_flow_rate Review Flow Rate: Is it optimal? A lower flow rate can improve resolution. check_temp->check_flow_rate optimize Systematically Optimize Parameters check_flow_rate->optimize

Caption: Initial troubleshooting workflow for no isomer separation.

Experimental Protocol: Initial Screening

  • Column Selection: For enantiomeric pairs, a chiral stationary phase (CSP) is essential. For diastereomers, a high-resolution reversed-phase column, such as a C18, is a good starting point.

  • Mobile Phase: Begin with a simple mobile phase gradient. For reversed-phase HPLC, a gradient of acetonitrile (B52724) and water is common. For example, start with a linear gradient from 60% acetonitrile in water to 90% acetonitrile over 20 minutes.

  • Temperature: Maintain a constant column temperature, typically starting around 25-30°C, to ensure reproducible retention times.

  • Flow Rate: Use a standard flow rate for your column dimensions, for instance, 1.0 mL/min for a 4.6 mm ID column.

Q2: My peaks for the cadinane sesquiterpenoid isomers are tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

G start Peak Tailing Observed add_modifier Add Mobile Phase Modifier: - Add 0.1% formic acid or acetic acid to suppress silanol (B1196071) interactions. start->add_modifier lower_sample_conc Reduce Sample Concentration: - Dilute the sample to avoid column overload. add_modifier->lower_sample_conc check_column_health Check Column Condition: - Perform a column wash or replace if necessary. lower_sample_conc->check_column_health optimize_ph Adjust Mobile Phase pH: - Ensure pH is appropriate for your analytes. check_column_health->optimize_ph improved_peak_shape Improved Peak Shape optimize_ph->improved_peak_shape

Caption: Troubleshooting guide for improving peak shape.

Experimental Protocol: Addressing Peak Tailing

  • Mobile Phase Modification: For reversed-phase separation of compounds like artemisinin (B1665778), a cadinane sesquiterpenoid, adding a small amount of acid to the mobile phase can significantly improve peak shape.[1]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Use a gradient elution to optimize the separation.

  • Sample Concentration: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each to see if lower concentrations improve peak symmetry.

  • Column Health: Flush the column with a strong solvent, such as isopropanol (B130326), to remove any strongly retained compounds. If tailing persists, the column may be degraded and require replacement.

Q3: I have co-eluting peaks. How can I improve the resolution between my cadinane sesquiterpenoid isomers?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system.

Strategies to Improve Resolution:

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or using a ternary mixture (e.g., acetonitrile/methanol/water), can alter selectivity.

  • Adjust the Temperature: Temperature affects the thermodynamics of the separation and can change the elution order of isomers.[2] A systematic study of temperature effects (e.g., 25°C, 35°C, 45°C) is recommended.

  • Modify the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For enantiomers, screening different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) is crucial. For diastereomers, a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the required selectivity.

Data Presentation: Impact of Method Parameters on Separation

The following tables summarize how changes in HPLC parameters can affect the separation of hypothetical cadinane sesquiterpenoid isomers.

Table 1: Effect of Organic Modifier on Resolution (Rs)

Isomer PairMobile Phase (Acetonitrile:Water, 70:30)Mobile Phase (Methanol:Water, 80:20)
Diastereomer 1 & 2 Rs = 1.2Rs = 1.8
Enantiomer 1 & 2 (Chiral Column) Rs = 0.8Rs = 1.5

Table 2: Effect of Column Temperature on Retention Time (tR) and Resolution (Rs)

Isomer PairTemperature (°C)tR (min) - Isomer 1tR (min) - Isomer 2Rs
Diastereomer 1 & 2 2510.511.21.1
359.29.71.3
457.88.11.0

Table 3: Effect of Mobile Phase Additive on Peak Asymmetry (As)

AnalyteMobile Phase (Acetonitrile:Water)Mobile Phase (0.1% Formic Acid in Acetonitrile:Water)
Cadinane Isomer A As = 1.8As = 1.1
Cadinane Isomer B As = 1.9As = 1.2

Experimental Protocols

Protocol 1: Chiral Separation of Cadinane Sesquiterpenoid Enantiomers

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). Small amounts of an additive like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be required.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210-220 nm, as many sesquiterpenoids lack a strong chromophore.[3]

  • Optimization:

    • Vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20).

    • Try a different alcohol modifier like ethanol.

Protocol 2: Reversed-Phase Separation of Cadinane Sesquiterpenoid Diastereomers

  • Column: High-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD) if the compounds have poor UV absorbance.[2]

  • Optimization:

    • Adjust the gradient slope and initial/final mobile phase compositions.

    • Vary the column temperature between 25°C and 45°C to assess changes in selectivity.

    • Consider using methanol as the organic modifier instead of acetonitrile.

Visualizations

G cluster_0 Method Development Strategy start Define Separation Goal (Enantiomers vs. Diastereomers) column_selection Column Selection - Chiral CSP for Enantiomers - High-Res C18/Phenyl for Diastereomers start->column_selection mobile_phase_screening Mobile Phase Screening - Reversed-Phase (ACN/H2O, MeOH/H2O) - Normal-Phase (Hexane/IPA) column_selection->mobile_phase_screening parameter_optimization Parameter Optimization - Gradient Shape - Temperature - Flow Rate mobile_phase_screening->parameter_optimization method_validation Method Validation - Robustness - Reproducibility parameter_optimization->method_validation

References

Technical Support Center: Synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid. The information provided is based on established synthetic strategies for related cadinane (B1243036) sesquiterpenoids and addresses common challenges encountered during multi-step organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low overall yield in a multi-step synthesis can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure all reagents, especially those used in moisture-sensitive steps, are pure and dry. Old or improperly stored reagents can lead to side reactions or incomplete conversions.

  • Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry can have a significant impact. Carefully monitor and control these parameters for each step. Consider performing small-scale optimizations to find the ideal conditions for your specific setup.

  • Purification Losses: Assess your purification methods. Are you losing a significant amount of product during chromatography or extraction? Check the polarity of your solvents and the stationary phase for column chromatography to ensure optimal separation.

  • Intermediate Purity: Ensure that each intermediate is sufficiently pure before proceeding to the next step. Impurities can interfere with subsequent reactions, leading to the formation of byproducts and a lower yield of the desired product.

Q2: I am observing a significant number of byproducts in my reaction mixture, particularly after the Diels-Alder reaction to form the bicyclic core. What are these byproducts and how can I minimize them?

A2: The Diels-Alder reaction is a powerful tool for constructing the cadinane skeleton, but it can lead to the formation of regio- and stereoisomers.

  • Common Byproducts: Expect to see diastereomers of the desired product due to different modes of cycloaddition (endo vs. exo) and facial selectivity.

  • Minimization Strategies:

    • Lewis Acid Catalysis: Employing a Lewis acid catalyst can enhance the regio- and stereoselectivity of the Diels-Alder reaction.

    • Temperature Control: Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable product.

    • Choice of Diene and Dienophile: The electronic and steric properties of the diene and dienophile can significantly influence the selectivity. Consider modifying your starting materials if isomeric byproducts are a persistent issue.

Q3: The oxidation of the allylic position to introduce the carboxylic acid functionality is proving problematic, with the formation of multiple oxygenated byproducts. How can I improve the selectivity of this step?

A3: Allylic oxidation is a common challenge in natural product synthesis. The choice of oxidant and reaction conditions is critical for achieving high selectivity.

  • Potential Byproducts: Over-oxidation can lead to the formation of aldehydes, ketones, or even cleavage of the carbon-carbon double bond. You might also observe the formation of isomeric alcohols.

  • Improving Selectivity:

    • Mild Oxidizing Agents: Consider using milder and more selective oxidizing agents. For the conversion of an allylic alcohol to a carboxylic acid, a two-step process involving an initial selective oxidation to the aldehyde followed by further oxidation to the carboxylic acid might be more effective.

    • Protecting Groups: If other sensitive functional groups are present in the molecule, consider using protecting groups to prevent unwanted side reactions.

    • Reaction Monitoring: Carefully monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction at the optimal time and prevent over-oxidation.

Common Byproducts in the Synthesis of this compound

The following table summarizes potential byproducts that may be encountered during the synthesis of this compound, based on analogous syntheses of cadinane sesquiterpenoids.

Reaction StepPotential Byproduct ClassCommon ExamplesReason for Formation
Diels-Alder Cycloaddition Isomeric CycloadductsEndo/Exo diastereomers, RegioisomersLack of complete stereochemical and regiochemical control in the cycloaddition reaction.
Functional Group Introduction Incompletely Reacted IntermediatesStarting materials or partially functionalized intermediatesInsufficient reaction time, low temperature, or impure reagents.
Functional Group Introduction EpimersDiastereomers with incorrect stereochemistry at a newly formed stereocenterLack of stereocontrol during nucleophilic addition or other bond-forming reactions.
Exocyclic Double Bond Formation Isomeric AlkenesEndocyclic double bond isomersCompeting elimination pathways or thermodynamic rearrangement of the double bond.
Allylic Oxidation Over-oxidation ProductsAldehyd or ketone at the C-11 positionUse of harsh oxidizing agents or prolonged reaction times.
Allylic Oxidation Isomeric AlcoholsHydroxylation at other allylic positionsLack of regioselectivity in the oxidation reaction.
General Rearrangement ProductsSkeletal rearrangements of the carbocation intermediatesAcidic conditions or high temperatures can promote Wagner-Meerwein or other rearrangements.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical experimental protocol for a key step in a potential synthesis of a cadinane core, illustrating the level of detail required for reproducible research.

Step X: Diels-Alder Cycloaddition to form the Bicyclic Core

  • To a solution of diene (1.0 eq) in anhydrous toluene (B28343) (0.1 M) under an argon atmosphere at -78 °C, add a solution of dienophile (1.2 eq) in anhydrous toluene.

  • To this mixture, add a solution of a Lewis acid catalyst (e.g., Et₂AlCl, 0.1 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired cycloadduct.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Synthesis of this compound start Problem Identified low_yield Low Overall Yield start->low_yield byproducts Presence of Byproducts start->byproducts reagent_quality Check Reagent Purity & Dryness low_yield->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->reaction_conditions purification Optimize Purification Method low_yield->purification intermediate_purity Analyze Intermediate Purity low_yield->intermediate_purity identify_byproducts Characterize Byproducts (NMR, MS) byproducts->identify_byproducts solution Problem Resolved reagent_quality->solution reaction_conditions->solution purification->solution intermediate_purity->solution adjust_selectivity Adjust Reaction for Selectivity (Catalyst, Temp, Reagents) identify_byproducts->adjust_selectivity adjust_selectivity->solution

Caption: A flowchart for troubleshooting common synthetic issues.

Technical Support Center: Enhancing the Antifungal Activity of Cadinane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antifungal activity of cadinane (B1243036) derivatives.

Frequently Asked Questions (FAQs)

Q1: My cadinane derivative shows poor solubility in the aqueous assay medium, leading to inconsistent results. How can I address this?

A1: Poor aqueous solubility is a common challenge with sesquiterpenoids due to their largely non-polar chemical structure. Here are several strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced toxicity to the fungal cells.

  • Sonication: After diluting the stock solution, use a sonicator to aid in the dispersion of the compound in the aqueous medium.

  • Formulation Strategies: For more advanced applications, consider formulating the cadinane derivative using techniques such as:

    • Liposomes or Nanoparticles: Encapsulating the compound can improve its solubility and stability in aqueous solutions.

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q2: The antifungal activity of my synthesized cadinane derivative is lower than the parent natural compound. What are the potential reasons?

A2: A decrease in activity after chemical modification can be attributed to several factors:

  • Stereochemistry: The stereoconfiguration of cadinane-type sesquiterpenes can significantly influence their antifungal activity. Synthetic modifications might alter the specific stereochemistry required for potent activity.

  • Loss of Key Functional Groups: The modification may have altered or removed a functional group crucial for the compound's interaction with its fungal target. The presence of unsaturated double bonds and oxygen-containing functional groups often plays a key role in the antifungal activity of these compounds.

  • Log P Value: The lipophilicity (log P) of the compound can affect its ability to penetrate the fungal cell wall and membrane. A significant change in log P after modification could lead to reduced uptake.

Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. What are the common pitfalls?

A3: Variability in MIC assays can arise from several sources. Ensure you are controlling for the following:

  • Inoculum Density: The concentration of the fungal inoculum must be standardized. Inoculum density can significantly affect MIC values.

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures for the specific fungal species being tested.

  • Media Composition: The pH and composition of the culture medium can influence the activity of the compound and the growth of the fungus. Use standardized media, such as RPMI-1640, as recommended by CLSI guidelines.

  • Plate Reading: Visual determination of growth inhibition can be subjective. Consider using a spectrophotometric plate reader for more objective endpoint determination.

Q4: How can I investigate if my cadinane derivative has a synergistic effect with a conventional antifungal drug?

A4: The checkerboard assay is the standard method to assess synergy. This involves testing a matrix of concentrations of both your cadinane derivative and the conventional antifungal. The Fractional Inhibitory Concentration Index (FICI) is then calculated. An FICI of ≤ 0.5 is generally considered synergistic.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Mammalian Cell Lines

Problem: Your cadinane derivative shows potent antifungal activity but also exhibits high toxicity to normal mammalian cell lines, indicating a poor therapeutic index.

Potential Cause Troubleshooting Step
Inherent Lack of Selectivity Synthesize derivatives with modifications aimed at increasing selectivity. For example, altering lipophilicity or introducing polar groups may reduce interaction with mammalian cell membranes.
Off-Target Effects Conduct target identification studies to understand the mechanism of action in both fungal and mammalian cells. This can help in redesigning the molecule to be more specific.
High Concentration Required for Antifungal Effect Investigate synergistic combinations with conventional antifungal agents. This may allow for the use of a lower, non-toxic concentration of the cadinane derivative.
Issue 2: No Observed Enhancement in Antifungal Activity After Derivatization

Problem: You have synthesized a series of cadinane derivatives, but none show improved antifungal activity compared to the parent compound.

Potential Cause Troubleshooting Step
Limited Structural Diversity Expand the range of chemical modifications. Explore different functional groups, stereoisomers, and modifications at various positions on the cadinane scaffold.
Inappropriate Bioassay The chosen antifungal assay may not be sensitive enough to detect subtle improvements in activity. Consider using a different assay or a more sensitive fungal strain.
Structure-Activity Relationship (SAR) Not Established Systematically analyze the relationship between the structural modifications and the observed activity (or lack thereof). This can guide the design of the next generation of derivatives.

Data Presentation

Table 1: Antifungal Activity of Cadinane Sesquiterpenes from Eupatorium adenophorum
CompoundFungal SpeciesED50 (µg/mL)[1]
Cadinan-3-ene-2,7-dioneSclerotium rolfsii181.60 ± 0.58
Rhizoctonia solani189.74 ± 1.03
7-hydroxycadinan-3-ene-2-oneData not specified-
5,6-dihydroxycadinan-3-ene-2,7-dioneData not specified-
Cadinan-3,6-diene-2,7-dioneData not specified-
2-acetyl-cadinan-3,6-diene-7-oneData not specified-
Table 2: Antifungal Activity of Cadinane-Type Sesquiterpenes from Heterotheca inuloides
CompoundFungal SpeciesMIC (µg/mL)[2]
(1R,4R)-4H-1,2,3,4-tetrahydro-1-hydroxycadalene-15-oic acidCandida tropicalis37.5
Candida glabrata>300
Cadalenoic acidCandida tropicalis150
Candida glabrata75.0
Table 3: Synergistic Effects of Cadinane Sesquiterpenes from Heterotheca inuloides with Azole Antifungals
Cadinane DerivativeAntifungalFungal SpeciesMIC Reduction[2]
Compound 4FluconazoleCandida tropicalis8-fold (256 to 32 µg/mL)
Candida glabrata4-fold (256 to 64 µg/mL)
Compound 5FluconazoleCandida tropicalis8-fold (256 to 32 µg/mL)
Candida glabrata4-fold (256 to 64 µg/mL)
Compound 5VoriconazoleC. tropicalis & C. glabrata4-fold (8 to 2 µg/mL)
Compound 6VoriconazoleC. tropicalis & C. glabrata4-fold (8 to 2 µg/mL)
Compound 6ClotrimazoleCandida tropicalis8-fold (64 to 8 µg/mL)
Table 4: Cytotoxicity of Selected Cadinane Sesquiterpenoids
CompoundCell LineAssayIC50 ValueSource
α-CadinolMCF-7 (Breast Adenocarcinoma)MTT18.0 µg/mL[3]
α-CadinolHepG2 (Hepatocellular Carcinoma)MTT70.2 - 88.1 µg/mL (as essential oil component)[4]
α-CadinolA549 (Lung Carcinoma)MTT70.2 - 88.1 µg/mL (as essential oil component)[4]
Amorphaene APancreatic Ductal Adenocarcinoma (PDAC) cells-13.1 ± 1.5 µM[5]
Amorphaene EPancreatic Ductal Adenocarcinoma (PDAC) cells-28.6 ± 2.9 µM[5]
Amorphaene HPancreatic Ductal Adenocarcinoma (PDAC) cells-20.3 ± 1.9 µM[5]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38-A2 adapted)
  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline from a fresh culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the cadinane derivative in DMSO.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (fungus with no drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.

Protocol 2: Poisoned Food Technique for Antifungal Assay
  • Preparation of Poisoned Medium:

    • Prepare a stock solution of the cadinane derivative in a suitable solvent.

    • Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

    • Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Place a small disc (e.g., 5 mm diameter) of a young, actively growing fungal culture in the center of each poisoned agar plate.

  • Incubation:

    • Incubate the plates at an optimal temperature for the test fungus (e.g., 25-28°C) for several days.

  • Data Collection:

    • Measure the radial growth of the fungal colony daily.

    • Calculate the percentage of mycelial growth inhibition compared to a control plate containing no compound.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the cadinane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from a dose-response curve.

Visualizations

experimental_workflow cluster_screening Initial Screening & Selection cluster_enhancement Activity Enhancement cluster_evaluation In-depth Evaluation cluster_outcome Outcome start Start with a Cadinane Derivative screen Antifungal Susceptibility Screening (e.g., Broth Microdilution) start->screen select Select Active Compounds (Low MIC) screen->select modify Structural Modification / Derivatization select->modify synergy Synergy Testing with Conventional Antifungals select->synergy formulate Solubility Enhancement (e.g., Formulation) select->formulate moa Mechanism of Action Studies (e.g., Target Identification) modify->moa synergy->moa formulate->moa toxicity Cytotoxicity Assays (Mammalian Cell Lines) moa->toxicity lead Lead Compound for Further Development toxicity->lead

Caption: Experimental workflow for enhancing the antifungal activity of cadinane derivatives.

moa_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_effect Downstream Effects lanosterol Lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane_damage Disrupted Membrane Integrity ergosterol->membrane_damage Essential for membrane integrity enzyme->ergosterol cadinane Cadinane Derivative inhibit Inhibition cadinane->inhibit inhibit->enzyme inhibit->membrane_damage leads to cell_death Fungal Cell Death membrane_damage->cell_death

Caption: Mechanism of action via inhibition of Lanosterol 14α-demethylase.

efflux_pump cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_inhibition Modulation by Cadinane Derivative cluster_outcome Outcome pump ABC Efflux Pump antifungal_out Antifungal Efflux pump->antifungal_out ATP-dependent transport antifungal_in Conventional Antifungal (e.g., Azole) antifungal_in->pump Substrate cadinane Cadinane Derivative inhibit Inhibition cadinane->inhibit inhibit->pump accumulation Intracellular Accumulation of Antifungal inhibit->accumulation leads to synergy Synergistic Antifungal Effect accumulation->synergy

References

Preventing degradation of (-)-Cadin-4,10(15)-dien-11-oic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (-)-Cadin-4,10(15)-dien-11-oic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. Maintaining its chemical integrity is crucial for obtaining accurate and reproducible results in research and for ensuring the safety and efficacy of potential therapeutic applications.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on its chemical structure, which includes a carboxylic acid and unsaturated double bonds, the primary factors contributing to degradation are exposure to heat, light, oxygen, and non-neutral pH conditions.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation include the appearance of new peaks, a decrease in the main peak area, or changes in the physical appearance of the sample (e.g., color change).

Q4: What are the likely degradation products?

A4: While specific degradation products for this exact molecule are not extensively documented, likely degradation pathways include oxidation of the double bonds (forming epoxides or diols), isomerization of the exocyclic double bond to a more stable endocyclic position, or decarboxylation under thermal stress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS chromatogram Sample degradation due to improper storage.1. Review storage conditions (temperature, light, atmosphere). 2. Perform a forced degradation study to identify potential degradation products. 3. If possible, purify the sample to remove impurities.
Decrease in the area of the main compound peak Degradation of the compound over time.1. Re-evaluate the shelf-life of the compound under your storage conditions. 2. Consider aliquoting the sample to minimize freeze-thaw cycles.
Change in sample color or consistency Significant degradation has likely occurred.1. The sample may no longer be suitable for use. 2. It is advisable to acquire a fresh batch of the compound.
Inconsistent experimental results May be due to the use of a partially degraded sample.1. Verify the purity of your sample using a suitable analytical method (e.g., HPLC). 2. Always use a well-characterized, high-purity sample for sensitive experiments.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions:

Parameter Solid Form In Solution
Temperature -20°C or lower-80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protect from light (use amber vials)Protect from light (use amber vials)
Solvent for Solution Anhydrous aprotic solvents (e.g., Acetonitrile (B52724), DMSO)
Container Tightly sealed glass vialsTightly sealed glass vials with PTFE-lined caps

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method can be developed to separate the intact this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 210-220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using the developed HPLC or LC-MS method.

Visualizations

cluster_storage Storage Troubleshooting Start Start Degradation_Suspected Degradation Suspected? Start->Degradation_Suspected Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Degradation_Suspected->Check_Storage Yes Analyze_Purity Analyze Purity (HPLC/LC-MS) Check_Storage->Analyze_Purity Purity_OK Purity Acceptable? Analyze_Purity->Purity_OK Use_Sample Proceed with Experiment Purity_OK->Use_Sample Yes New_Peaks New Peaks Observed? Purity_OK->New_Peaks No Purify_or_Replace Purify or Replace Sample New_Peaks->Purify_or_Replace Yes End Stop Purify_or_Replace->End

Caption: Troubleshooting workflow for suspected degradation.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidative Stress (H2O2) Start->Oxidation Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo Analysis Analyze all samples by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Compare stressed samples to control Analysis->Data End Identify Degradation Products Data->End

Caption: Workflow for a forced degradation study.

cluster_pathway Potential Degradation Pathways Parent This compound Oxidation Oxidation (Epoxides, Diols) Parent->Oxidation O2, Light Isomerization Isomerization (Endocyclic double bond) Parent->Isomerization Acid, Heat Decarboxylation Decarboxylation (Loss of CO2) Parent->Decarboxylation Heat

Caption: Inferred degradation pathways for the compound.

Technical Support Center: Scaling Up the Isolation of (-)-Cadin-4,10(15)-dien-11-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of (-)-Cadin-4,10(15)-dien-11-oic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the transition from laboratory-scale to larger-scale production.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inadequate Grinding of Plant Material: Insufficient surface area of the plant material can lead to poor solvent penetration and inefficient extraction.Ensure the plant material (Eupatorium adenophorum) is dried and finely powdered before extraction. For larger quantities, consider industrial-grade grinders.
Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.While various solvents can be used, consider a sequential extraction, starting with a non-polar solvent to remove lipids and then using a solvent of intermediate polarity like ethyl acetate (B1210297) or a chloroform (B151607)/methanol mixture, which has been shown to be effective for extracting cadinane (B1243036) sesquiterpenes.[1][2][3]
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to efficiently extract the target compound.For Soxhlet extraction, ensure a sufficient number of cycles. For maceration, allow for adequate time with agitation. If using reflux, optimize the temperature to increase extraction efficiency without degrading the compound.
Poor Separation During Chromatography Column Overloading: Applying too much crude extract to the chromatography column is a common issue in scale-up, leading to broad, overlapping peaks.As a general rule, the sample load should not exceed 1-5% of the stationary phase weight for silica (B1680970) gel chromatography. Perform small-scale trial runs to determine the optimal loading capacity before committing large amounts of material.
Inappropriate Solvent System: The mobile phase composition may not be suitable for resolving the target compound from impurities.Develop a robust solvent system using analytical thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before scaling up. Gradient elution is often necessary for complex extracts.
Column Channeling: In large columns, improper packing can lead to the formation of channels, resulting in poor separation.Ensure the column is packed uniformly. For large-scale columns, slurry packing is generally preferred.
Presence of Impurities in Final Product Co-elution of Structurally Similar Compounds: Other sesquiterpenes or compounds with similar polarities may co-elute with the target compound.Employ orthogonal chromatographic techniques. For example, follow normal-phase silica gel chromatography with reversed-phase chromatography or size-exclusion chromatography (e.g., Sephadex LH-20).[2][3]
Incomplete Removal of Pigments and Fats: Chlorophyll and other pigments can interfere with purification.A preliminary extraction with a non-polar solvent like hexane (B92381) can help remove these interfering substances before the main extraction.
Compound Degradation Exposure to High Temperatures or Extreme pH: this compound, like many natural products, may be sensitive to heat and pH.Concentrate extracts under reduced pressure at low temperatures. Avoid strongly acidic or basic conditions during extraction and purification unless necessary for separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for isolating this compound?

A1: The primary source of this compound is the plant Eupatorium adenophorum (also known as Ageratina adenophora). The leaves are typically used for the extraction of cadinane sesquiterpenes.[1]

Q2: Which extraction method is most suitable for scaling up?

A2: For larger quantities, continuous extraction methods like Soxhlet extraction are efficient. However, for very large volumes, percolation or maceration with agitation can be more practical. The choice of method will depend on the available equipment and the desired scale.

Q3: What are the key parameters to consider when scaling up the chromatographic purification?

A3: When scaling up chromatography, it is crucial to maintain the ratio of sample mass to stationary phase mass. The linear velocity of the mobile phase should also be kept constant. This often requires increasing the column diameter and adjusting the flow rate accordingly.

Q4: How can I monitor the purity of the fractions during large-scale purification?

A4: For rapid, real-time monitoring, a UV detector connected to the column outlet can be used. For more detailed analysis, fractions should be analyzed by TLC or HPLC.

Q5: What are the chemical properties of this compound that are relevant to its isolation?

A5: this compound is a sesquiterpenoid with the chemical formula C15H22O2 and a molecular weight of 234.33 g/mol .[4][5][6] Its acidic nature, due to the carboxylic acid group, can be exploited for purification, for instance, by using acid-base extraction or ion-exchange chromatography.

Experimental Protocols

General Protocol for Large-Scale Extraction
  • Preparation of Plant Material: Air-dry the leaves of Eupatorium adenophorum and grind them into a fine powder.

  • Defatting (Optional but Recommended): To remove non-polar impurities, pre-extract the powdered plant material with a non-polar solvent such as hexane. This can be done by maceration or in a Soxhlet apparatus.

  • Main Extraction: Extract the defatted plant material with a solvent of intermediate polarity, such as ethyl acetate or a mixture of chloroform and methanol. For large-scale extraction, a percolator or a large-scale maceration setup with mechanical stirring is recommended.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

General Protocol for Chromatographic Purification
  • Column Preparation: Pack a large-diameter glass column with silica gel using a slurry packing method. The amount of silica gel will depend on the amount of crude extract to be purified (aim for a 1:20 to 1:100 ratio of extract to silica gel).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a suitable organic solvent and adsorb it onto a small amount of silica gel. After drying, load the adsorbent onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system for sesquiterpenes is a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC or HPLC.

  • Secondary Purification (if necessary): Combine fractions containing the target compound and subject them to further purification steps. This may involve re-chromatography on silica gel with a shallower gradient, or using a different stationary phase such as Sephadex LH-20 for size-exclusion chromatography.[2][3]

Data Presentation

To effectively track the efficiency of the scale-up process, it is recommended to maintain a detailed record of key quantitative data. The following table provides a template for this purpose.

Parameter Lab-Scale (e.g., 100 g) Pilot-Scale (e.g., 1 kg) Production-Scale (e.g., 10 kg)
Starting Plant Material (kg) 0.1110
Solvent Volume for Extraction (L)
Crude Extract Yield (g)
% Yield of Crude Extract
Amount of Crude Extract for Chromatography (g)
Silica Gel Mass (kg)
Column Dimensions (Diameter x Height, cm)
Total Solvent Volume for Chromatography (L)
Yield of Pure Compound (g)
Overall % Yield

Visualizations

experimental_workflow start Start: Dried E. adenophorum Leaves powdering Powdering start->powdering extraction Large-Scale Extraction (e.g., Percolation with Ethyl Acetate) powdering->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling rechromatography Secondary Purification (e.g., Sephadex LH-20) pooling->rechromatography If impurities present final_product This compound pooling->final_product If pure rechromatography->final_product

Caption: Generalized workflow for the scaled-up isolation of this compound.

troubleshooting_logic low_yield Low Final Yield check_extraction Check Extraction Efficiency low_yield->check_extraction check_purification Check Purification Steps low_yield->check_purification extraction_issue Low Crude Extract Yield? check_extraction->extraction_issue purification_issue Poor Separation or Loss? check_purification->purification_issue extraction_solutions Optimize: Grinding, Solvent, Time, Temp extraction_issue->extraction_solutions Yes purification_solutions Optimize: Column Loading, Solvent System, Packing purification_issue->purification_solutions Yes

Caption: A logical flowchart for troubleshooting low yield issues during isolation.

References

Validation & Comparative

Comparative study of (-)-Cadin-4,10(15)-dien-11-oic acid with other sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Study of (-)-Cadin-4,10(15)-dien-11-oic Acid with Other Sesquiterpenes: A Review of Available Data

To the valued researchers, scientists, and drug development professionals,

This guide aims to provide a comparative analysis of the sesquiterpene this compound with other related compounds. However, a comprehensive literature search did not yield specific experimental data on the biological activities of this compound. While general information suggests its potential as an anti-inflammatory, antimicrobial, or cytotoxic agent, quantitative data from biological assays (e.g., IC50 or MIC values) and detailed experimental protocols are not available in the reviewed scientific literature.

Therefore, this document will provide a general overview of the biological activities of sesquiterpenes as a class of compounds, with specific examples from other well-studied sesquiterpenes and related triterpenes. This will serve as a foundational resource until specific data for this compound becomes available.

Introduction to Sesquiterpenes

Sesquiterpenes are a class of C15 terpenoids derived from the assembly of three isoprene (B109036) units. They are widely distributed in the plant kingdom and are known to exhibit a broad range of biological activities. Their structural diversity contributes to their varied pharmacological effects, making them a subject of great interest in drug discovery and development.

Potential Biological Activities of Sesquiterpenes

Based on the general knowledge of sesquiterpenoids, this compound is predicted to have potential in the following areas:

  • Anti-inflammatory Activity: Many sesquiterpenes interfere with key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

  • Antimicrobial Activity: Sesquiterpenes can disrupt the cell membranes of microorganisms, inhibit essential enzymes, or interfere with their virulence factors, leading to antibacterial and antifungal effects.

  • Cytotoxic Activity: Certain sesquiterpenes have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for anticancer drug development.

Comparative Data for Other Terpenes

In the absence of specific data for this compound, we present a comparative summary of the anti-inflammatory activities of other well-researched pentacyclic triterpenes: Ursolic acid, Oleanolic acid, and Tormentic acid. This data is intended to provide a contextual framework for the potential efficacy of related compounds.

Table 1: Comparative Anti-inflammatory Activity of Selected Triterpenes

CompoundAssayTarget/MechanismIC50 / EffectReference
Ursolic Acid LPS-stimulated macrophagesInhibition of NF-κB, AP-1, and NF-AT activationSignificant inhibition of IL-6, IL-1β, and TNF-α secretion[1]
Oleanolic Acid Secretory Phospholipase A2 (sPLA2) inhibitionDirect interaction and irreversible inhibition of sPLA2IC50 values ranging from 3.08 to 7.78 µM[2]
Tormentic Acid Carrageenan-induced paw edema in miceDecrease in iNOS and COX-2 expression; increase in antioxidant enzyme activitySignificant reduction in paw edema and NO levels[3]

Experimental Protocols

Below are generalized experimental protocols for assessing the biological activities mentioned. These are provided as examples of methodologies commonly used in the field.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxic Activity: MTT Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Culture and Seeding: Cancer cell lines (e.g., HeLa, HepG2) are cultured and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway and Workflow Visualization

As no specific experimental data for this compound is available, a generalized diagram of the NF-κB signaling pathway, a common target for anti-inflammatory sesquiterpenes, is provided below.

Caption: Generalized NF-κB signaling pathway, a potential target for the anti-inflammatory effects of sesquiterpenes.

Conclusion

While this compound belongs to a class of compounds with significant therapeutic potential, the lack of specific experimental data prevents a direct comparative analysis at this time. The information and protocols provided in this guide offer a framework for the potential biological activities of this compound and for designing future experimental studies. Further research is warranted to elucidate the specific pharmacological profile of this compound and to compare its efficacy with other sesquiterpenes and existing therapeutic agents. Researchers are encouraged to investigate this compound to fill the current knowledge gap.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Cadinane-Type Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of cadinane-type sesquiterpenes, a class of natural products exhibiting a wide spectrum of pharmacological effects. We delve into their structure-activity relationships (SAR) across antifungal, cytotoxic, anti-inflammatory, and enzyme-inhibiting domains, supported by quantitative data and detailed experimental protocols.

Cadinane-type sesquiterpenes are a diverse group of bicyclic hydrocarbons and their oxygenated derivatives, widely distributed in the plant and fungal kingdoms. Their unique stereochemistry and functional group diversity have made them a focal point of phytochemical and pharmacological research. This guide synthesizes key findings to illuminate how subtle structural modifications influence their biological efficacy.

Comparative Analysis of Biological Activities

The biological activities of cadinane-type sesquiterpenes are profoundly influenced by the nature and position of functional groups on their characteristic bicyclic core. The following table summarizes the quantitative data from various studies, offering a comparative overview of their potency.

Biological Activity Compound Test System Potency (IC₅₀/ED₅₀/MIC) Reference
Antifungal Cadinan-3-ene-2,7-dioneSclerotium rolfsiiED₅₀: 181.60 ± 0.58 µg/mL[1]
Rhizoctonia solaniED₅₀: 189.74 ± 1.03 µg/mL[1]
α-CadinolLenzites betulina, Trametes versicolor, Laetiporus sulphureusMean IC₅₀: 0.10 mM[2]
Cytotoxicity Amorphaene Analogues (1, 5, 8, 13, 16)Pancreatic Ductal Adenocarcinoma (PDAC) cellsIC₅₀: 13.1 ± 1.5 to 28.6 ± 2.9 µM[3]
2β,7,3-trihydroxycalamenene 3-O-β-d-glucosideHeLa and HepG-2 cellsModerate cytotoxicity[4]
Cadinane (B1243036) Norsesquiterpenoids (1b, 2b, 4, 6, 8)HepG2 and Huh7 cellsIC₅₀: 3.5 to 6.8 µM
Anti-inflammatory Mappianiodene (1) and analogues (2-8)LPS-stimulated macrophages (Nitric Oxide Production)IC₅₀ values equivalent to hydrocortisone[5]
Myrrhterpenes A and BLPS-induced RAW 264.7 macrophages (Nitric Oxide Production)Potent inhibition[6]
Enzyme Inhibition Amorphaene Analogues (1, 5, 8, 13, 16)Glutamic oxaloacetate transaminase 1 (GOT1)IC₅₀: 20.0 ± 2.1 to 26.2 ± 2.7 µM[3]
Aromatic Cadinane SesquiterpenoidsSARS-CoV-2 Spike–ACE2 InteractionIC₅₀: 64.5 to 99.1 µM[7][8]
Anti-HIV Mappianiodene (1) and analogues (2-8)HIV-1 Reverse Transcriptase (RT)EC₅₀: 0.17 to 9.28 µM[5]

Key Structure-Activity Relationship Insights

  • Antifungal Activity: The presence of α,β-unsaturated carbonyl moieties appears crucial for antifungal efficacy. For instance, cadinan-3-ene-2,7-dione, with its two ketone groups, shows significant activity.[1] Furthermore, the stereochemistry and the presence of hydroxyl groups, as seen in α-cadinol, play a vital role in enhancing potency against wood-decay fungi.[2]

  • Cytotoxicity: The cytotoxic effects of cadinane sesquiterpenes against various cancer cell lines are often linked to the presence of specific oxygenated functional groups and the overall lipophilicity of the molecule. The amorphaene analogues, with their varied oxygenation patterns, demonstrate a range of potencies against pancreatic cancer cells.[3] Glucosylation, as in 2β,7,3-trihydroxycalamenene 3-O-β-d-glucoside, can modulate this activity.[4]

  • Anti-inflammatory Activity: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential. The mappianiodene series of compounds exhibited potent activity, comparable to the positive control hydrocortisone, suggesting that the core cadinane skeleton is a promising scaffold for developing anti-inflammatory agents.[5]

  • Enzyme Inhibition: Specific substitutions on the cadinane framework enable selective inhibition of enzymes. The amorphaene derivatives show inhibitory activity against GOT1, an enzyme implicated in pancreatic cancer metabolism.[3] Aromatic cadinane sesquiterpenoids have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor, highlighting their potential in antiviral research.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Fungal strains are cultured on a suitable medium (e.g., Potato Dextrose Agar) at an appropriate temperature. A suspension of fungal spores or mycelial fragments is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1 × 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at an optimal temperature for the specific fungus for a defined period (e.g., 24-72 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of approximately 1.5 × 10⁵ cells/mL and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide (NO).

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Reading: The absorbance of the resulting azo dye is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the structure-activity relationships, it is essential to visualize the underlying molecular mechanisms and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Add Cadinane Sesquiterpenes (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability (%) read->calculate ic50 Determine IC50 Value calculate->ic50

Figure 1: A representative experimental workflow for determining the cytotoxicity of cadinane-type sesquiterpenes using the MTT assay.

Many sesquiterpenes exert their anti-inflammatory and cytotoxic effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates Cadinane Cadinane Sesquiterpenes Cadinane->IKK inhibits DNA DNA NFkB_translocated->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes promotes transcription

References

Cross-Validation of the Anti-HIV Activity of Cadinane-Type Sesquiterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV activity of cadinane-type sesquiterpenes, a class of natural products showing promise as potential therapeutic agents. The information presented herein is based on a cross-validation of existing experimental data, with a focus on quantitative comparisons, detailed experimental methodologies, and the known mechanism of action.

Data Presentation: Comparative Anti-HIV Activity

The anti-HIV efficacy of several cadinane-type sesquiterpenes has been evaluated using in vitro assays. The primary mechanism of action identified is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. Additionally, cell-based assays have been employed to determine the overall inhibitory effect on viral activity in cell culture. The following tables summarize the available quantitative data.

Compound(s)Source OrganismAssay TypeEfficacy (EC₅₀)Citation(s)
Mappianiodene and 7 known analoguesMappianthus iodoidesHIV-1 Reverse Transcriptase (RT) Inhibition0.17 to 9.28 µM[1][2]
4β,14-dihydroxy-6α,7βH-1(10)-cadineneTyromyces chioneus (a basidiomycete fungus)Anti-HIV-1 (Cell-based)3.0 µg/mL[3][4]

Table 1: Anti-HIV Efficacy of Cadinane-Type Sesquiterpenes. EC₅₀ represents the half-maximal effective concentration.

CompoundSource OrganismCytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)Citation(s)
4β,14-dihydroxy-6α,7βH-1(10)-cadineneTyromyces chioneusNot explicitly stated, but SI is provided25.4[3][4]

Table 2: Cytotoxicity and Selectivity Index of an Anti-HIV Cadinane (B1243036) Sesquiterpene. The Selectivity Index is a critical measure of a compound's therapeutic potential, with higher values indicating greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-HIV activity of cadinane-type sesquiterpenes.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This enzymatic assay quantifies the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase. A common method is a colorimetric assay that avoids the use of radioisotopes.

Principle: The assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The biotinylated primer allows for capture of the newly synthesized DNA strand onto a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS. The resulting color intensity is inversely proportional to the RT inhibitory activity of the test compound.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compounds: Dissolve cadinane-type sesquiterpenes in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of each compound.

    • Reaction Buffer: Prepare a buffer containing Tris-HCl, KCl, MgCl₂, and DTT.

    • Template/Primer: Use a poly(A) template hybridized with a biotinylated oligo(dT)₁₅ primer.

    • Nucleotide Mix: Prepare a mixture of dATP, dCTP, dGTP, dTTP, and DIG-dUTP.

    • Enzyme: Use recombinant HIV-1 Reverse Transcriptase.

    • Positive Control: A known RT inhibitor (e.g., nevirapine).

    • Negative Control: Reaction mixture without the inhibitor.

  • Assay Procedure:

    • Add the reaction buffer, template/primer hybrid, and nucleotide mix to the wells of a microtiter plate.

    • Add the test compounds at various concentrations to the respective wells. Include positive and negative controls.

    • Initiate the reaction by adding the HIV-1 RT enzyme to all wells.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction and transfer the contents to a streptavidin-coated microplate.

    • Incubate to allow the biotinylated DNA to bind to the streptavidin.

    • Wash the plate to remove unbound reagents.

    • Add an anti-DIG-peroxidase antibody conjugate and incubate.

    • Wash the plate to remove the unbound antibody.

    • Add the ABTS substrate and incubate until a color develops.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of the test compound relative to the negative control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Assay (MTT Method)

This assay determines the ability of a compound to protect host cells from the cytopathic effects of HIV infection. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 and are commonly used for this purpose. Cell viability is measured using the MTT colorimetric assay.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture and Infection:

    • Culture MT-4 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Prepare a stock of HIV-1 (e.g., HIV-1 IIIB strain).

    • In a 96-well plate, add MT-4 cells to each well.

    • Add serial dilutions of the cadinane-type sesquiterpenes to the wells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Include control wells: cells with virus but no compound (virus control), cells with compound but no virus (toxicity control), and cells with neither compound nor virus (cell control).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 4-5 days.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

    • Add a solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • EC₅₀ (Antiviral Activity): Calculate the percentage of protection from the cytopathic effect for each compound concentration relative to the virus and cell controls. The EC₅₀ is the concentration that provides 50% protection.

    • CC₅₀ (Cytotoxicity): Calculate the percentage of cell viability for each compound concentration using the toxicity control wells relative to the cell control. The CC₅₀ is the concentration that reduces cell viability by 50%.

    • Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing anti-HIV activity and the known mechanism of action of RT inhibitors.

experimental_workflow cluster_enzymatic_assay Enzymatic Assay (RT Inhibition) cluster_cell_assay Cell-Based Assay (Anti-HIV Activity) enz_start Prepare Reaction Mix (Buffer, Template/Primer, Nucleotides) add_compound Add Cadinane Sesquiterpene enz_start->add_compound add_enzyme Add HIV-1 RT add_compound->add_enzyme incubation1 Incubate at 37°C add_enzyme->incubation1 capture Capture DNA on Streptavidin Plate incubation1->capture detection Add Anti-DIG-POD & Substrate capture->detection readout1 Measure Absorbance detection->readout1 cell_start Seed MT-4 Cells add_compound2 Add Cadinane Sesquiterpene cell_start->add_compound2 add_virus Infect with HIV-1 add_compound2->add_virus incubation2 Incubate for 4-5 Days add_virus->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize readout2 Measure Absorbance solubilize->readout2

Caption: Experimental workflows for enzymatic and cell-based anti-HIV assays.

mechanism_of_action cluster_hiv_replication HIV Replication Cycle viral_rna Viral RNA rt Reverse Transcriptase (RT) viral_rna->rt Reverse Transcription viral_dna Viral DNA rt->viral_dna integration Integration into Host Genome viral_dna->integration cadinane Cadinane-Type Sesquiterpene cadinane->rt Inhibition

Caption: Mechanism of action of cadinane sesquiterpenes as HIV-1 RT inhibitors.

References

Spectroscopic comparison of synthetic vs. natural (-)-Cadin-4,10(15)-dien-11-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison between synthetic and natural (-)-Cadin-4,10(15)-dien-11-oic acid cannot be provided at this time due to the lack of publicly available experimental data. Extensive searches for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both synthetically produced and naturally sourced samples of this specific sesquiterpenoid have not yielded the necessary information to conduct a detailed comparative analysis.

This compound is recognized as a natural product, a type of sesquiterpenoid. While general information regarding its chemical formula (C₁₅H₂₂O₂), molecular weight (approximately 234.33 g/mol ), and CAS registry number (1124353-23-6) is accessible, the specific spectral fingerprints required for a meaningful comparison are not present in the searched scientific literature and databases.

For a rigorous comparison, the following experimental data would be essential:

  • ¹H NMR and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. A direct comparison of the chemical shifts (δ), coupling constants (J), and signal multiplicities of both the synthetic and natural samples is crucial for confirming the structural identity and stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The comparison of absorption bands, particularly for the carboxylic acid (O-H and C=O stretching) and alkene (C=C stretching) moieties, would be necessary to confirm their presence and bonding environment in both samples.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule. Comparing the molecular ion peak (M⁺) and the fragmentation patterns of the synthetic and natural compounds would serve as a key verification of their identical composition and structure.

Without access to these datasets, a quantitative and qualitative comparison as requested cannot be compiled. Researchers in possession of either synthetic or natural samples of this compound would need to perform these standard spectroscopic analyses to enable a direct and meaningful comparison.

Below is a generalized workflow that would be followed for such a comparison, should the data become available.

G cluster_synthesis Synthetic Sample Preparation cluster_natural Natural Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synth_start Synthesis of this compound synth_purify Purification (e.g., Chromatography) synth_start->synth_purify nmr NMR (1H, 13C, COSY, etc.) synth_purify->nmr Analyze ir IR Spectroscopy synth_purify->ir Analyze ms Mass Spectrometry synth_purify->ms Analyze nat_start Isolation from Natural Source nat_purify Purification (e.g., Chromatography) nat_start->nat_purify nat_purify->nmr Analyze nat_purify->ir Analyze nat_purify->ms Analyze compare_nmr Compare NMR Spectra nmr->compare_nmr compare_ir Compare IR Spectra ir->compare_ir compare_ms Compare Mass Spectra ms->compare_ms conclusion Structural Confirmation & Purity Assessment compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for Spectroscopic Comparison.

Benchmarking the purity of (-)-Cadin-4,10(15)-dien-11-oic acid using reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of the natural product (-)-Cadin-4,10(15)-dien-11-oic acid against commercially available reference standards. As a sesquiterpenoid with potential bioactive properties, establishing the purity of this compound with high confidence is critical for accurate biological and pharmacological studies.[1][2] This document outlines objective comparisons, supporting experimental data, and detailed methodologies to ensure reliable purity assessment.

Executive Summary of Purity Analysis

The purity of a substance is a critical parameter in research and drug development. For a chiral molecule like this compound, purity assessment should encompass not only the chemical purity (presence of other compounds) but also the enantiomeric purity (presence of its stereoisomer). This guide details the use of High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric excess determination, alongside quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity assessment.

Comparison of this compound Purity

The following table summarizes the purity data of a test sample of this compound benchmarked against a commercially available reference standard.

Parameter Test Sample Reference Standard (Commercial) Methodology
Chemical Purity (by HPLC) 98.5%≥98%HPLC with UV detection
Enantiomeric Excess (by Chiral HPLC) 99.2% e.e.Not specifiedChiral HPLC with UV detection
Absolute Purity (by qNMR) 97.8% (w/w)Not available¹H-qNMR with an internal standard
Identity Confirmation Consistent with structureConsistent with structure¹H-NMR, ¹³C-NMR, and MS

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are accurately weighed and dissolved in methanol (B129727) to a final concentration of 1 mg/mL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is to determine the enantiomeric excess of the (-)-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA or similar, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with 0.1% trifluoroacetic acid (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for Absolute Purity

qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a proton signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • A 90° pulse angle.

    • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

    • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • The ¹H-NMR spectrum is carefully phased and baseline corrected.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for benchmarking the purity of this compound.

Purity_Benchmarking_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition and Processing cluster_results Purity Calculation and Comparison Sample Test Sample of This compound HPLC HPLC Analysis (Chemical Purity) Sample->HPLC Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Sample->Chiral_HPLC qNMR ¹H-qNMR Analysis (Absolute Purity) Sample->qNMR RefStd Commercial Reference Standard RefStd->HPLC qNMR_IS qNMR Internal Standard (e.g., Maleic Acid) qNMR_IS->qNMR HPLC_Data Chromatographic Peak Area HPLC->HPLC_Data Chiral_HPLC_Data Enantiomer Peak Areas Chiral_HPLC->Chiral_HPLC_Data qNMR_Data Signal Integration qNMR->qNMR_Data Purity_Calc Calculate % Purity, % e.e., and % w/w HPLC_Data->Purity_Calc Chiral_HPLC_Data->Purity_Calc qNMR_Data->Purity_Calc Comparison Comparative Analysis of Sample vs. Reference Standard Purity_Calc->Comparison Signaling_Pathway_Context cluster_compound Test Compound cluster_pathway Potential Cellular Targets cluster_signaling Signaling Cascades cluster_response Biological Response Compound This compound (High Purity) Receptor Cell Surface Receptor Compound->Receptor Enzyme Intracellular Enzyme (e.g., Kinase) Compound->Enzyme NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Enzyme->MAPK Response Modulation of Inflammatory Response NFkB->Response MAPK->Response

References

Safety Operating Guide

Proper Disposal of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the safe disposal of (-)-Cadin-4,10(15)-dien-11-oic acid, a sesquiterpenoid carboxylic acid. In the absence of a specific Safety Data Sheet (SDS), a cautious approach treating the compound as hazardous chemical waste is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

Immediate Safety Protocols

Before handling this compound, ensure that all necessary safety precautions are in place.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, evacuate and ventilate the area. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and concentration of the waste.

For Small Quantities (e.g., less than 1 gram) or Dilute Solutions:

While some general guidelines for carboxylic acids suggest neutralization and drain disposal for small quantities, the lack of specific toxicity data for this compound necessitates treating it as chemical waste.

  • Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and any known hazards (e.g., "Corrosive" for its acidic nature).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

For Large Quantities or Concentrated Waste:

  • Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound. Collect the waste in a designated, properly labeled, and sealed hazardous waste container.

  • Container Compatibility: Use a container made of a material that is compatible with organic acids. Avoid using metal containers.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered solid hazardous waste.

  • Segregation: Collect these materials in a separate, clearly labeled hazardous waste container for solids.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Data Presentation: Disposal Parameters

The following table summarizes the key characteristics and disposal parameters for this compound, based on its chemical class.

ParameterValue/InformationSignificance for Disposal
Chemical Name This compoundRequired for accurate labeling of hazardous waste containers.
CAS Number 1124353-23-6Unique identifier for waste manifest documentation.
Molecular Formula C₁₅H₂₂O₂Provides information on the elemental composition.
Molecular Weight 234.3 g/mol Useful for waste manifest documentation.
Physical State Solid (Powder)Determines appropriate handling and containment procedures.
Chemical Class Sesquiterpenoid, Carboxylic AcidIndicates potential for corrosivity (B1173158) and informs general disposal protocols for organic acids.
Solubility Likely soluble in organic solventsInforms the choice of cleaning agents and potential for environmental contamination.
Primary Disposal Route Hazardous Waste CollectionDue to the lack of specific toxicity data, drain disposal is not recommended.[1][2]

Experimental Protocols

Protocol for Neutralization of Small Spills (for cleanup purposes only, not for routine disposal):

This protocol is intended for the neutralization of a small spill before absorption, not for the disposal of bulk waste.

  • Prepare a Neutralizing Agent: Create a dilute solution of a weak base, such as sodium bicarbonate (baking soda) in water.

  • Apply Slowly: Slowly and carefully apply the neutralizing solution to the spill area. Be prepared for some effervescence as the acid is neutralized.

  • Monitor pH: Use pH paper to test the treated area to ensure the pH is between 6.0 and 8.0.

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent and collect it in a sealed container for disposal as solid hazardous waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound decision Is the waste in a small quantity (<1g or dilute solution)? start->decision contaminated_materials Collect contaminated materials (gloves, wipes, etc.) in a separate solid waste container. start->contaminated_materials For all scenarios collect_small Collect in a labeled hazardous waste container. decision->collect_small Yes collect_large Collect in a labeled hazardous waste container. decision->collect_large No storage Store in a designated Satellite Accumulation Area. collect_small->storage collect_large->storage contaminated_materials->storage disposal Arrange for pickup by EHS or a licensed contractor. storage->disposal end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.